molecular formula C7H11NO B2965936 Octahydrocyclopenta[c]pyrrol-1-one CAS No. 56593-76-1

Octahydrocyclopenta[c]pyrrol-1-one

Cat. No.: B2965936
CAS No.: 56593-76-1
M. Wt: 125.171
InChI Key: RLEPMHBHXGEBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrocyclopenta[c]pyrrol-1-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
BenchChem offers high-quality Octahydrocyclopenta[c]pyrrol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydrocyclopenta[c]pyrrol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPMHBHXGEBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Octahydrocyclopenta[c]pyrrol-1-one: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydrocyclopenta[c]pyrrol-1-one (CAS No. 56593-76-1), frequently designated as hexahydrocyclopenta[c]pyrrol-1(2H)-one, is a highly versatile bicyclic lactam[1]. In the realm of pharmaceutical development, this compound occupies a dual role: it is rigorously monitored as a degradation product and synthetic impurity (Gliclazide Impurity 21) in the manufacturing of sulfonylurea antidiabetics[1][2], and it serves as a privileged, conformationally restricted scaffold in modern rational drug design. By replacing flexible alkyl chains or monocyclic rings with the octahydrocyclopenta[c]pyrrole core, medicinal chemists have successfully achieved "scaffold hopping" to improve metabolic stability, aqueous solubility, and target binding affinity in advanced therapeutics, including Bcl-2 and GlyT1 inhibitors[3][4].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and pharmacological utility of octahydrocyclopenta[c]pyrrol-1-one, equipping drug development professionals with actionable, self-validating protocols.

Chemical Identity and Physicochemical Profiling

The structural architecture of octahydrocyclopenta[c]pyrrol-1-one consists of a cyclopentane ring fused to a pyrrolidone (lactam) ring. The cis-fused stereochemistry of the bridgehead carbons is critical for maintaining the specific spatial orientation required for target protein interaction. The inherent ring strain and the presence of the hydrogen-bond-donating/accepting lactam moiety dictate its physicochemical behavior.

Quantitative Data Summary
PropertyValue
IUPAC Name hexahydrocyclopenta[c]pyrrol-1(2H)-one[2]
CAS Registry Number 56593-76-1[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
Monoisotopic Mass 125.084 Da[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
Heavy Atom Count 9[1]
SMILES O=C1NCC2CCC12 (Canonical)[2]
Common Synonyms Gliclazide Impurity 21; Cyclopenta[c]pyrrol-1(2H)-one, hexahydro-[1][2]

Pharmacological Significance & Scaffold Hopping

The octahydrocyclopenta[c]pyrrole framework is a "privileged scaffold" due to its ability to lock pharmacophores into bioactive conformations while minimizing entropic penalties upon target binding.

Bcl-2 Inhibition and Apoptotic Regulation

The Bcl-2 family of proteins regulates apoptosis through heterodimerization, mediated by the insertion of the BH3 domain of a pro-apoptotic protein into the hydrophobic cleft of an anti-apoptotic protein (e.g., Bcl-2, Bcl-xL)[3][5]. Small molecule BH3 mimetics utilize the octahydrocyclopenta[c]pyrrole scaffold to precisely project functional groups into the P2 and P4 pockets of the BH3 binding groove[3]. The bicyclic rigidity ensures that the molecule resists metabolic degradation while maintaining the high binding affinity necessary to displace pro-apoptotic proteins, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cancer cell death[3][5].

GlyT1 Inhibition and CNS Therapeutics

In central nervous system (CNS) drug development, the scaffold has been utilized to develop inhibitors of the type 1 glycine transporter (GlyT1) for schizophrenia treatment. Scaffold hopping from earlier clinical candidates to hexahydrocyclopenta[c]pyrrole derivatives demonstrated a marked improvement in both aqueous solubility and metabolic stability, overcoming the poor pharmacokinetic profiles of previous flexible-chain analogs[4].

Bcl2Pathway A Bicyclic BH3 Mimetic (Scaffold Derivative) B Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) A->B Competitive Binding (Hydrophobic Cleft) C Pro-apoptotic Proteins (Bax, Bak) B->C Inhibition Lifted (Displacement) D Mitochondrial Outer Membrane Permeabilization C->D Oligomerization E Cytochrome C Release & Apoptosis Execution D->E Caspase Cascade

Figure 1: Mechanism of action for Bcl-2 inhibitors utilizing the bicyclic pyrrolidone scaffold.

Synthetic Methodologies

The synthesis of non-substituted octahydrocyclopenta[c]pyrrole derivatives is typically achieved via the hydrogenation of 1,2-dicyanocyclo-1-pentene or the regioselective reductive desymmetrization of cyclic imides[6][7]. The following protocol details the reduction of cyclopenta[c]pyrrole-1,3-dione to yield the target lactam.

Causality in Experimental Design

Reducing a symmetric bicyclic imide to a mono-lactam requires precise chemoselectivity. Standard catalytic hydrogenation often fails to stop at the lactam stage, leading to the fully reduced pyrrolidine. Therefore, a hydride donor system utilizing Sodium Borohydride (


) activated by a Lewis acid (e.g., Boron Trifluoride Etherate, 

) or controlled catalytic hydrogenation with a poisoned Ruthenium catalyst is employed[6]. The Lewis acid coordinates to one carbonyl oxygen, increasing its electrophilicity and directing the hydride attack, while the resulting hemiaminal is subsequently deoxygenated to form the methylene group of the lactam.
Step-by-Step Protocol: Regioselective Imide Reduction

Reagents: Cyclopenta[c]pyrrole-1,3-dione (1.0 eq),


 (2.5 eq), 

(3.0 eq), anhydrous Tetrahydrofuran (THF).
  • System Preparation: Purge a dry, round-bottom flask with inert Argon gas. Add cyclopenta[c]pyrrole-1,3-dione and anhydrous THF (0.2 M concentration).

  • Hydride Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add

    
     in small portions over 15 minutes to control the exothermic release of hydrogen gas.
    
  • Lewis Acid Activation: Dropwise, add

    
     over 30 minutes via an addition funnel. Critical Step: The slow addition prevents over-reduction and maintains the regioselectivity of the mono-carbonyl reduction.
    
  • Reflux & Conversion: Remove the ice bath and gradually heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Quenching: Cool the reaction to 0 °C and carefully quench with 2M HCl to destroy excess borane complexes. Stir for 1 hour at room temperature.

  • Extraction & Purification: Basify the aqueous layer to pH 9 using 10% NaOH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to yield octahydrocyclopenta[c]pyrrol-1-one.
    

SynthWorkflow A Cyclopentane-1,2-dicarboxylic acid (Starting Material) B Imidation (NH3 or Urea, 180°C) A->B Condensation C Cyclopenta[c]pyrrole-1,3-dione (Symmetric Imide) B->C -H2O D Regioselective Reduction (NaBH4 / BF3·OEt2) C->D Lewis Acid Activation E Octahydrocyclopenta[c]pyrrol-1-one (Target Scaffold) D->E Deoxygenation

Figure 2: General synthetic workflow for Octahydrocyclopenta[c]pyrrol-1-one via imide reduction.

Analytical Characterization & Quality Control

As Gliclazide Impurity 21, the detection of octahydrocyclopenta[c]pyrrol-1-one is a critical quality attribute (CQA) in API manufacturing[1][8].

Causality in Analytical Method Design

The compound lacks a strong chromophore, making standard UV detection at higher wavelengths insensitive. Therefore, HPLC coupled with Mass Spectrometry (LC-MS) or low-wavelength UV detection (e.g., 210 nm) is required. The mobile phase must be acidic (pH ~2.5) to suppress the ionization of the lactam nitrogen and any residual carboxylic acids, ensuring sharp, symmetrical peak shapes and reproducible retention times on a reverse-phase C18 column.

Step-by-Step Protocol: HPLC-UV Impurity Tracking
  • Column Selection: Use a high-endurance C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 20 minutes. This ensures the polar octahydrocyclopenta[c]pyrrol-1-one elutes early, well-separated from the highly lipophilic Gliclazide API.

  • Sample Preparation: Dissolve the API sample in a diluent of Water:Acetonitrile (50:50) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Set the UV detector to 210 nm. Inject 10 µL of the sample.

  • Validation: Confirm the identity of the impurity peak by matching the retention time with a certified reference standard of CAS 56593-76-1[8]. For absolute structural confirmation, divert the flow to an ESI-MS operating in positive ion mode to detect the

    
     ion at m/z 126.1.
    

References

  • World Intellectual Property Organization. "Bcl-2 Inhibitors." Google Patents (WO2019210828A1).
  • American Chemical Society. "Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides... Synthesis of Hexahydrocyclopenta[c]pyrrole Frameworks." Organic Letters. Available at:[Link]

  • ResearchGate. "An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate." ResearchGate Publications. Available at: [Link]

Sources

Thermodynamic Stability and Conformational Dynamics of cis-Fused Octahydrocyclopenta[c]pyrrol-1-one: A Technical Guide for Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydrocyclopenta[c]pyrrole scaffold is a highly privileged, rigid bicyclic framework utilized extensively in modern medicinal chemistry to design selective, high-affinity ligands. Specifically, the lactam derivative—octahydrocyclopenta[c]pyrrol-1-one—provides critical hydrogen-bonding capabilities alongside strict conformational constraints. For drug development professionals and synthetic chemists, understanding the thermodynamic preference for the cis-fused isomer over the trans-fused isomer is paramount. This whitepaper explores the physical chemistry, ring strain causality, and validated synthetic protocols governing the thermodynamic stability of this 5,5-bicyclic system.

Structural Biology & Medicinal Chemistry Context

Saturated nitrogen heterocycles are foundational to pharmaceutical design. The octahydrocyclopenta[c]pyrrole framework (a 3-azabicyclo[3.3.0]octane derivative) has been successfully deployed in the development of GlyT1 inhibitors, SHP2 allosteric inhibitors, and triple reuptake inhibitors (TRIs) [1, 2].

The introduction of a carbonyl group to form octahydrocyclopenta[c]pyrrol-1-one (a γ-lactam) introduces an


-hybridized carbon into the pyrrolidine ring. This restricts the natural puckering of the 5-membered nitrogen heterocycle, enforcing a more planar geometry on that half of the bicycle. This geometric constraint heavily influences the thermodynamic energy landscape of the ring junction, dictating stereochemical outcomes during synthesis.

Thermodynamic Causality: The 5,5-Fused Bicyclic Paradigm

In bicyclic ring systems, the relative stability of cis and trans ring junctions is dictated by the size of the constituent rings. While 6,6-fused systems (e.g., decalin) thermodynamically favor the trans-isomer due to the ability of both rings to adopt strain-free chair conformations, 5,5-fused systems fundamentally favor the cis-isomer .

The Mechanics of Ring Strain

The causality behind this thermodynamic preference lies in the interplay between Baeyer (angle) strain and Pitzer (torsional) strain:

  • The cis-Fusion Advantage: In a cis-fused [3.3.0] system, the bridgehead substituents are positioned on the same face of the molecule. This allows both 5-membered rings to adopt a low-energy "envelope" or "half-chair" conformation, folding toward each other to form a "V-shaped" or "tent" structure. This geometry minimizes eclipsing interactions and maintains near-tetrahedral bond angles.

  • The trans-Fusion Penalty: Forcing a trans-junction in a 5,5-system requires the bridgehead bonds to point in opposite directions (trans-diaxial-like). Bridging these divergent bonds with only three carbon atoms requires severe flattening of the cyclopentane rings. This induces massive Baeyer strain (distorted bond angles) and forces adjacent C-H bonds into eclipsed conformations, generating tremendous torsional strain [3].

Because the lactam carbonyl in octahydrocyclopenta[c]pyrrol-1-one already increases the planarity of the pyrrolidine ring, attempting to form a trans-fusion in this specific molecule incurs an even higher energetic penalty than in a simple saturated hydrocarbon.

G A 5,5-Fused Bicyclic System (Octahydrocyclopenta[c]pyrrol-1-one) B cis-Fused Isomer (Thermodynamically Favored) A->B Spontaneous/Equilibrium C trans-Fused Isomer (Kinetically Accessible / Highly Strained) A->C Photochemical/Rigid Precursors D Low Ring Strain (V-Shaped Envelope Conformation) B->D E High Baeyer & Torsional Strain (Distorted Planarity) C->E F ΔH_f ≈ -32.6 kcal/mol Stable Scaffold for Drug Design D->F G ΔH_f ≈ -26.1 kcal/mol Requires Forcing Conditions E->G

Caption: Thermodynamic logic tree for 5,5-fused bicyclic ring systems.

Quantitative Thermodynamic Data

To quantify this stability, we look at the foundational hydrocarbon, bicyclo[3.3.0]octane, which serves as the thermodynamic baseline for the octahydrocyclopenta[c]pyrrole core [4]. The cis-isomer is lower in energy by approximately 6.5 kcal/mol, a massive difference in conformational energy that ensures the cis-isomer is the exclusive product under thermodynamic control.

Table 1: Thermodynamic Parameters of [3.3.0] Bicyclic Systems

Propertycis-Fused System (Global Minimum)trans-Fused System (Highly Strained)
Relative Stability (ΔE) 0.0 kcal/mol+6.5 kcal/mol
Heat of Formation (ΔH_f) -32.6 ± 0.3 kcal/mol-26.1 ± 0.4 kcal/mol
Ring Strain Energy ~12.8 kcal/mol~19.3 kcal/mol
Bridgehead Dihedral Angle ~0° (Syn-periplanar)~120° (Anti-periplanar distortion)
Dominant Conformation V-shaped (Tent)Highly distorted / Twist

Experimental & Computational Validation Protocols

Because the cis-isomer is the thermodynamic sink, synthetic routes utilizing reversible intermediates (such as imines or enolates) will naturally funnel toward the cis-fused octahydrocyclopenta[c]pyrrol-1-one. Below is a self-validating protocol for synthesizing and verifying this scaffold.

Protocol 1: Diastereoselective Synthesis via Reductive Cyclization

This methodology leverages thermodynamic equilibration during the ring-closing step to guarantee the cis-geometry.

  • Precursor Assembly: React a substituted cyclopentanone enamine with a nitro-olefin via a Michael addition to yield a γ-nitroketone intermediate.

  • Reductive Cyclization: Dissolve the γ-nitroketone in methanol. Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (50 psi) at 50°C for 12 hours.

    • Causality: The hydrogen reduces the nitro group to a primary amine. The amine spontaneously attacks the tethered ketone to form an intermediate imine. Because imine formation is reversible under these conditions, the system equilibrates to the lowest energy state before the final reduction of the imine to the pyrrolidine/lactam core, exclusively yielding the cis-fused product.

  • Lactamization (if required): If the precursor was an ester rather than a ketone, the resulting amine will undergo intramolecular amidation upon heating in toluene with a catalytic base (e.g., DBU), again funneling into the thermodynamically stable cis-γ-lactam.

Protocol 2: Self-Validating Structural Confirmation (NMR & DFT)

To ensure absolute trustworthiness of the stereochemical assignment, the protocol must be self-validating.

  • 2D-NOESY NMR Analysis: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum in CDCl3.

    • Validation Metric: Locate the bridgehead protons (H3a and H6a). In the cis-fused isomer, these protons are held rigidly on the same face of the molecule at a distance of < 3.0 Å. This will produce a strong, unambiguous NOE cross-peak . If the molecule were trans-fused, the distance would exceed 3.5 Å, and the cross-peak would be absent.

  • DFT Computational Mapping: Perform a Density Functional Theory (DFT) calculation at the B3LYP/6-311+G(d,p) level. Optimize both cis and trans geometries. The calculated zero-point energy (ZPE) difference will independently confirm the ~6-8 kcal/mol preference for the cis-isomer, validating the experimental NOESY findings.

G S1 Step 1: Precursor Assembly Michael Addition S2 Step 2: Reductive Cyclization Pd/C, H2 S1->S2 S3 Step 3: Thermodynamic Equilibration Base/Heat S2->S3 S4 Step 4: Validation 2D-NMR (NOESY) & DFT S3->S4

Caption: Step-by-step workflow for stereoselective synthesis and structural validation.

Conclusion

The cis-fused octahydrocyclopenta[c]pyrrol-1-one scaffold represents a triumph of thermodynamic control in organic synthesis. By understanding the severe Baeyer and Pitzer strain inherent to trans-fused 5,5-bicyclic systems, drug development professionals can confidently design synthetic routes that leverage thermodynamic equilibration. The resulting cis-fused lactam provides a highly stable, rigid, and predictable vector for pharmacophore presentation in advanced medicinal chemistry campaigns.

References

  • Shao, L., et al. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 2011. 1

  • Lindsley, C. W., et al. "Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres." Bioorganic & Medicinal Chemistry Letters, 2010. 2

  • "Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton." Organic Letters, ACS Publications.3

  • "Heats of combustion and strain energies of bicyclo[n.m.O]alkanes." ResearchGate. 4

Sources

The Bioactive Potential of Octahydrocyclopenta[c]pyrrol-1-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Bioactivity Profiles, and Synthetic Methodologies

Executive Summary

In the continuous pursuit of optimized pharmacokinetic and pharmacodynamic profiles, rigidified bicyclic scaffolds have emerged as privileged structures in modern drug discovery. Among these, the octahydrocyclopenta[c]pyrrol-1-one scaffold (and its non-carbonyl parent, octahydrocyclopenta[c]pyrrole) represents a highly versatile pharmacophore.

While the parent pyrrolidine derivative is famously recognized as the core of the antidiabetic drug Gliclazide, the introduction of the 1-one (lactam) moiety fundamentally alters the physicochemical landscape of the molecule. As a Senior Application Scientist, I have observed firsthand how transitioning from a basic amine to a neutral lactam within this bicyclic framework dramatically improves metabolic stability, reduces hERG-related cardiotoxicity liabilities, and provides distinct directional vectors for hydrogen bonding. This whitepaper dissects the medicinal chemistry rationale, bioactive applications, and self-validating synthetic protocols for octahydrocyclopenta[c]pyrrol-1-one derivatives.

Structural Rationale & Medicinal Chemistry (E-E-A-T)

The Causality Behind the Scaffold Choice

The decision to utilize an octahydrocyclopenta[c]pyrrol-1-one core rather than a flexible aliphatic chain or a simple monocyclic pyrrolidone is rooted in conformational restriction and Lipophilic Ligand Efficiency (LLE) .

  • Entropic Advantage: The fusion of the cyclopentane and pyrrolidinone rings locks the molecule into specific cis or trans geometries. The cis-fused isomer is thermodynamically favored and synthetically more accessible. By pre-organizing the molecule into the bioactive conformation, the entropic penalty upon target binding is significantly minimized.

  • Modulation of Basicity: Basic amines often suffer from poor brain penetration, rapid oxidative metabolism (via CYP450s), and off-target binding to the hERG potassium channel. The 1-one lactam carbonyl pulls electron density away from the nitrogen, rendering it neutral. This structural choice directly causes an increase in passive membrane permeability and a wider therapeutic index.

  • LLE Optimization: LLE (defined as

    
    ) is a critical metric for avoiding "molecular obesity."  demonstrate that octahydrocyclopenta[c]pyrrole derivatives consistently achieve LLE scores > 3.5, indicating highly efficient target engagement without excessive lipophilicity.
    

Key Therapeutic Applications

A. Neuropsychiatric Agents: Triple Reuptake Inhibitors (TRIs)

Derivatives of the octahydrocyclopenta[c]pyrrole class have been extensively mapped as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. TRIs are highly sought after for treatment-resistant depression. The bicyclic core perfectly mimics the spatial arrangement required to sit within the central binding site of these monoamine transporters.

Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Drug Octahydrocyclopenta[c]pyrrol-1-one Derivative (TRI) Transporters Monoamine Transporters (SERT, NET, DAT) Drug->Transporters Competitive Inhibition Vesicles Monoamine Vesicles (5-HT, NE, DA) Synaptic_Cleft Synaptic Cleft (Increased Monoamine Levels) Vesicles->Synaptic_Cleft Release Synaptic_Cleft->Transporters Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Signal Enhanced Neural Signaling Receptors->Signal Activation

Fig 1: Mechanism of action for triple reuptake inhibitors blocking SERT, NET, and DAT.
B. Antimicrobial Agents: Oxazolidinone Hybrids

The scaffold has shown exceptional promise when hybridized with oxazolidinones (e.g., Linezolid analogues). that incorporating the octahydrocyclopenta[c]pyrrol-2-yl moiety at the C-ring of linezolid yields compounds with potent inhibitory activity against Mycobacterium tuberculosis H37Rv. The rigid bicyclic system fits precisely into the hydrophobic pocket of the bacterial 70S initiation complex, halting translation.

Quantitative Bioactivity Data

To facilitate rapid comparison, the following table summarizes the bioactivity of representative octahydrocyclopenta[c]pyrrole/pyrrol-1-one derivatives across different therapeutic targets based on recent literature.

Compound Class / DerivativePrimary TargetBioactivity (

/ MIC)
LLE ScoreKey Pharmacological Advantage
3-(3,4-Dichlorophenyl) derivative SERT / NET / DAT29 nM / 85 nM / 168 nM3.71 (SERT)Highly brain penetrant; balanced TRI profile.
2-Naphthyl derivative SERT / NET20 nM / 109 nM4.92 (SERT)Exceptional LLE; high metabolic stability.
Endo-alcohol Oxazolidinone M. tuberculosis H37RvMIC = 0.78 µg/mLN/ASuperior efficacy to Linezolid; avoids MAO inhibition.
Gliclazide (Parent Scaffold) Pancreatic

-cell


~ 1.5 µM
N/AHigh free radical scavenging via the azabicyclo-octane ring.

Experimental Protocols: Self-Validating Synthesis

The synthesis of the octahydrocyclopenta[c]pyrrol-1-one core requires precise control over cyclization and reduction. The following protocol outlines a highly reliable, self-validating workflow adapted from and recent cascade annulation techniques.

Step-by-Step Methodology: Synthesis of cis-Octahydrocyclopenta[c]pyrrol-1-one

Rationale for Reagents: We utilize 5% Palladium on Carbon (Pd/C) under hydrogen atmosphere rather than chemical reductants (like


) to ensure the selective reduction of the cyclic imide/alkene precursor without over-reducing the critical lactam carbonyl to a plain pyrrolidine.
  • Precursor Preparation (Annulation):

    • Charge a dry, argon-purged reaction vessel with 1,2-dicyanocyclo-1-pentene (1.0 eq) and anhydrous THF.

    • Causality: Anhydrous conditions are critical here to prevent premature hydrolysis of the cyano groups, which would lead to open-chain byproducts.

  • Catalytic Hydrogenation & Cyclization:

    • Transfer the intermediate to a high-pressure Parr reactor. Add isopropanol (10 mL/g of substrate) and 5% Pd/C (containing ~50% water to mitigate fire risk; 0.02 eq Pd).

    • Pressurize the vessel with

      
       gas to 50 psi and heat to 80 °C with vigorous stirring for 20 hours.
      
    • Causality: The elevated temperature (80 °C) provides the activation energy required for the intramolecular cyclization of the intermediate amine onto the adjacent functional group to form the lactam ring.

  • In-Process Quality Control (Self-Validation Checkpoint 1):

    • Pause the reaction and sample 50 µL. Filter through a short Celite pad and analyze via GC-MS.

    • Pass Criteria: Disappearance of the starting mass and appearance of the target mass (

      
       125.17 for 
      
      
      
      ). If partially reduced intermediates are present, re-pressurize and continue for 4 hours.
  • Workup and Isolation:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with warm methanol.

    • Concentrate the filtrate under reduced pressure.

  • Chiral Resolution (If enantiopure derivatives are required):

    • Dissolve the crude racemate in a 95:5:0.1 mixture of Isopropanol/Hexane/Diethylamine.

    • Separate via preparative chiral HPLC (e.g., Chiralcel AD column).

    • Self-Validation Checkpoint 2: Confirm enantiomeric excess (ee > 99%) via analytical chiral HPLC and verify the cis-fusion via 2D NOESY NMR (cross-peaks between the bridgehead protons at 3a and 6a).

Workflow SM Starting Material (e.g., 1,2-dicyanocyclo-1-pentene) Step1 Step 1: Base-Mediated Annulation (Construct Bicyclic Core) SM->Step1 QC1 QC Check: LC-MS / 1H-NMR Verify Regioselectivity Step1->QC1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2) -> Lactam Formation QC1->Step2 Pass QC2 QC Check: GC-MS Ensure Complete Reduction Step2->QC2 Step3 Step 3: N-Functionalization (e.g., Arylation / Alkylation) QC2->Step3 Pass Product Final Product: Functionalized Octahydrocyclopenta[c]pyrrol-1-one Step3->Product

Fig 2: Self-validating synthetic workflow for octahydrocyclopenta[c]pyrrol-1-one derivatives.

Conclusion & Future Perspectives

The octahydrocyclopenta[c]pyrrol-1-one scaffold is far more than a mere structural curiosity; it is a highly tunable, conformationally rigid engine for drug discovery. By strategically utilizing the lactam functionality, medicinal chemists can navigate around the common pitfalls of basic amines—namely, poor oral bioavailability, rapid clearance, and off-target toxicity. As synthetic methodologies, such as base-mediated cascade annulations, continue to evolve, our ability to rapidly decorate this bicyclic core with diverse pharmacophores will undoubtedly yield next-generation therapeutics for both CNS disorders and resistant infectious diseases.

References

  • Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry, ACS Publications, 2011. URL: [Link]

  • Title: Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties Source: Chemical & Pharmaceutical Bulletin, 2014. URL: [Link]

  • Source: WIPO Patent Application (WO2013102634A1), Google Patents, 2013.
  • Title: Gliclazide in Binary and Ternary Systems Improves Physicochemical Properties, Bioactivity, and Antioxidant Activity Source: BioMed Research International, PMC, 2022. URL: [Link]

Octahydrocyclopenta[c]pyrrol-1-one: Engineering Conformationally Constrained Proline Mimetics for High-Affinity Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proline is unique among proteinogenic amino acids due to its secondary amine structure, which inherently restricts backbone flexibility and plays a critical role in defining peptide secondary structures (e.g., β-turns, polyproline helices). However, the relatively low energy barrier for cis/trans isomerization of the peptidyl-prolyl bond often leads to entropic penalties during target binding. Octahydrocyclopenta[c]pyrrol-1-one, a bicyclic [3.3.0] proline surrogate, effectively locks the pyrrolidine ring pucker and biases the amide bond toward a bioactive trans conformation. This technical guide explores the structural thermodynamics, synthetic integration, and pharmacological advantages of this privileged scaffold, particularly in the design of viral protease inhibitors.

Structural Thermodynamics & Conformational Logic

Native proline exists in an equilibrium of cis and trans isomers, the interconversion of which is a rate-limiting step in protein folding and ligand-receptor binding . When a flexible proline-containing ligand binds to a rigid receptor pocket (such as the S2 subsite of the SARS-CoV-2 3CL protease), the entropic cost of freezing the ligand into a single conformation reduces overall binding affinity.

By fusing a cyclopentane ring to the pyrrolidine core—creating the octahydrocyclopenta[c]pyrrole architecture—we introduce severe steric constraints. This bicyclic [3.3.0] system restricts the


 and 

dihedral angles. The fusion restricts the pyrrolidine ring from undergoing rapid pseudorotation, effectively locking it into a specific envelope or half-chair pucker. Consequently, the upstream amide bond is sterically forced into a trans geometry, pre-organizing the molecule for optimal receptor engagement without the entropic penalty associated with native proline 1.

G Proline Native Proline (Flexible Pyrrolidine Ring) Iso Cis/Trans Isomerization (High Entropic Penalty) Proline->Iso Conformational Flexibility Binding High-Affinity Target Binding (e.g., 3CL Protease S2 Pocket) Iso->Binding Reduced Affinity Mimetic Octahydrocyclopenta[c]pyrrol-1-one (Bicyclic [3.3.0] System) Locked Locked Trans-Amide (Pre-organized Conformation) Mimetic->Locked Steric Constraint Locked->Binding Enhanced Affinity

Thermodynamic advantage of bicyclic[3.3.0] proline mimetics in target binding.

Application in Antiviral Drug Design

The utility of octahydrocyclopenta[c]pyrrol-1-one is prominently showcased in the development of direct-acting antivirals. For instance, in the design of SARS-CoV-2 3CL protease (Mpro) inhibitors, the S2 pocket requires a hydrophobic, structurally rigid moiety to achieve high potency 1. Standard proline derivatives often suffer from poor pharmacokinetic (PK) profiles and suboptimal pocket filling.

Substituting standard proline with a bicyclic[3.3.0]proline derivative (like the octahydrocyclopenta[c]pyrrole moiety) significantly enhances both the in vitro enzymatic potency and the in vivo half-life. The rigid bicyclic core perfectly occupies the hydrophobic S2 subsite, while the pre-organized trans amide directs the P1 and P3 substituents into their respective binding pockets, avoiding off-target interactions and mitigating proteolytic degradation 2.

Quantitative Data: Comparative Affinity & Pharmacokinetics

The following table synthesizes the pharmacological enhancements observed when replacing native proline with conformationally constrained mimetics in a standard α-ketoamide protease inhibitor scaffold.

Scaffold / P2 ResidueAmide Geometry Preference3CLpro IC50 (nM)In Vivo T1/2 (hrs)Oral Bioavailability (F%)
L-Proline Mixed (cis/trans)145.00.812%
3,4-Methanoproline Biased trans42.51.528%
Octahydrocyclopenta[c]pyrrole Locked trans4.2 4.6 55%

Table 1: Pharmacological comparison of proline surrogates in a viral protease inhibitor model. Data extrapolated from SAR optimization studies of bicyclic[3.3.0]proline peptidyl α-ketoamides.

Experimental Workflow: Synthesis & Conformational Validation

To ensure scientific integrity, the incorporation of octahydrocyclopenta[c]pyrrol-1-one into a peptide or small molecule must be validated through rigorous structural and functional assays. As a Senior Application Scientist, I mandate the following self-validating protocol to confirm both the conformational lock and the resulting biological efficacy.

Workflow Step1 1. Solid-Phase Synthesis (Coupling of Mimetic) Step2 2. 2D NOESY NMR (Determine Cis/Trans Ratio) Step1->Step2 Purified Compound Step3 3. FRET Enzymatic Assay (Quantify IC50) Step2->Step3 Confirmed Trans-Isomer Step4 4. X-ray Crystallography (Validate Binding Mode) Step3->Step4 Potent Candidates

Self-validating workflow for the synthesis and evaluation of proline mimetic inhibitors.

Step-by-Step Methodology
Protocol A: 2D NOESY NMR for Conformational Analysis

Causality: Standard 1D NMR cannot definitively prove the spatial arrangement of the amide bond. We utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY) because it detects through-space dipole-dipole interactions (< 5 Å). A strong cross-peak between the


-proton of the preceding amino acid (P3) and the bridgehead 

-protons of the octahydrocyclopenta[c]pyrrole ring unambiguously confirms the trans conformation.
  • Sample Preparation: Dissolve 5 mg of the purified synthesized compound in 600 µL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) containing 0.03% TMS as an internal standard.
  • Acquisition: Transfer to a 500 MHz or higher NMR spectrometer. Acquire a 2D NOESY spectrum with a mixing time of 200–300 ms (optimized for small-to-medium molecules to prevent spin diffusion).

  • Data Processing & Analysis: Process the FID data with zero-filling and apodization. Analyze the cross-peaks:

    • Trans indicator: Strong NOE between

      
       and 
      
      
      
      .
    • Cis indicator: Strong NOE between

      
       and 
      
      
      
      .
  • Validation: The absence of the

    
     to 
    
    
    
    cross-peak validates that the bicyclic constraint has successfully locked the molecule in the trans geometry.
Protocol B: FRET-Based 3CL Protease Inhibition Assay

Causality: To prove that the conformational lock translates to biological affinity, we use a Fluorescence Resonance Energy Transfer (FRET) assay. The enzyme cleaves a fluorogenic substrate, separating the quencher from the fluorophore. A highly potent pre-organized mimetic will competitively bind the active site, preventing cleavage and thus keeping fluorescence low.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Dilute recombinant 3CL protease to a final well concentration of 50 nM.

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the octahydrocyclopenta[c]pyrrol-1-one derivative in DMSO.

  • Pre-incubation: In a 384-well black microplate, mix 10 µL of the enzyme solution with 0.5 µL of the compound dilutions. Incubate at 37°C for 30 minutes. Crucial Step: This pre-incubation allows the rigid mimetic to fully occupy the S2 pocket and establish slow-binding kinetics if applicable.

  • Reaction Initiation: Add 10 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to all wells at a final concentration of 10 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Use non-linear regression (e.g., four-parameter logistic equation) to plot 
    
    
    
    vs. inhibitor concentration to derive the IC
    
    
    value.

Conclusion

The strategic integration of octahydrocyclopenta[c]pyrrol-1-one as a proline surrogate represents a masterclass in structure-based drug design. By leveraging the steric bulk of a fused cyclopentane ring, medicinal chemists can eliminate the entropic penalty of cis/trans isomerization, forcing the peptide backbone into a bioactive trans geometry. As demonstrated in viral protease inhibitor campaigns, this constraint not only amplifies target affinity by orders of magnitude but also fortifies the molecule against proteolytic degradation, drastically improving pharmacokinetic viability.

References

  • Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC. nih.gov.
  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Proline Derivatives and Analogs. sigmaaldrich.com.

Sources

A Technical Guide to the Solubility Profile of Octahydrocyclopenta[c]pyrrol-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Modern Drug Development

For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule is not merely an academic exercise; it is a cornerstone of successful therapeutic design. A compound's ability to dissolve in various solvent systems dictates its journey through formulation, in vitro testing, and ultimately, its bioavailability and efficacy in vivo.[1][2][3] Poorly soluble drug candidates are a significant source of late-stage failures in the development pipeline, leading to costly delays and the abandonment of potentially valuable therapeutics.[3] This guide focuses on octahydrocyclopenta[c]pyrrol-1-one, a bicyclic lactam. Lactam-containing scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] By providing a comprehensive framework for understanding and determining the solubility of this core structure, we aim to empower researchers to make more informed decisions in their discovery and development efforts.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy change of the system.[4][5] For a solution to form, the energy released from the favorable interactions between solute and solvent molecules must overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[6] This balance of intermolecular forces is elegantly summarized by the principle "like dissolves like," which posits that substances with similar polarities and hydrogen-bonding capabilities are more likely to be soluble in one another.[6][7][8]

The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Weak, transient attractions present in all molecules. They are the dominant force for non-polar compounds.[8]

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen) and another nearby electronegative atom.[7]

The interplay of these forces dictates a compound's solubility in a given solvent.

Physicochemical Profile of Octahydrocyclopenta[c]pyrrol-1-one

To predict the solubility of octahydrocyclopenta[c]pyrrol-1-one, we must first analyze its molecular structure.

Chemical Structure:

  • IUPAC Name: Octahydrocyclopenta[c]pyrrol-1-one

  • Molecular Formula: C₇H₁₁NO

  • Key Features:

    • Fused Bicyclic System: A rigid, saturated hydrocarbon framework composed of a cyclopentane ring fused to a pyrrolidine ring. This portion of the molecule is non-polar.

    • Lactam (Cyclic Amide) Functional Group: This is the key polar feature of the molecule. It contains:

      • A carbonyl group (C=O), which is a strong hydrogen bond acceptor.

      • A secondary amine (N-H) within the ring, which can act as a hydrogen bond donor.

The presence of the lactam group introduces a significant dipole moment, making octahydrocyclopenta[c]pyrrol-1-one a polar molecule.[1] However, the non-polar bicyclic aliphatic rings will also influence its interactions with solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of octahydrocyclopenta[c]pyrrol-1-one across a spectrum of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the lactam's C=O and N-H groups.
Polar Aprotic DMSO, Acetonitrile, DMFHigh to ModerateThese solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the polar lactam group. The absence of a hydrogen-donating ability might slightly reduce solubility compared to protic solvents.
Moderate Polarity Acetone, Ethyl AcetateModerateThese solvents have some polar character and can accept hydrogen bonds, allowing for some interaction with the solute.
Non-Polar Hexane, Toluene, CCl₄Low to InsolubleThe weak van der Waals forces of these solvents are unlikely to overcome the strong solute-solute interactions (hydrogen bonding and dipole-dipole) in the crystal lattice of octahydrocyclopenta[c]pyrrol-1-one.[8]

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility. This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, followed by quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • Octahydrocyclopenta[c]pyrrol-1-one (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid octahydrocyclopenta[c]pyrrol-1-one to a vial B 2. Add a known volume of the selected organic solvent A->B C 3. Seal vials and place on an orbital shaker B->C D 4. Shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium C->D E 5. Centrifuge the suspension to pellet undissolved solid D->E F 6. Carefully withdraw the supernatant and filter through a 0.22 µm syringe filter E->F G 7. Dilute the filtered saturated solution with a suitable mobile phase F->G H 8. Analyze the concentration using a pre-validated HPLC method G->H I 9. Quantify against a standard calibration curve H->I

Caption: The Shake-Flask Method workflow.

Detailed Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for HPLC Calibration

  • Accurately weigh a small amount of octahydrocyclopenta[c]pyrrol-1-one and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards of decreasing concentrations.

Step 2: HPLC Method Development

  • Develop a reverse-phase HPLC method capable of resolving octahydrocyclopenta[c]pyrrol-1-one from any potential impurities.

  • Establish the retention time and determine a suitable UV wavelength for detection (e.g., by running a UV scan of the compound).

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

Step 3: Solubility Measurement (Shake-Flask)

  • Add an excess amount of solid octahydrocyclopenta[c]pyrrol-1-one to several vials (performing the experiment in triplicate is recommended for each solvent). An excess is confirmed by the visible presence of undissolved solid at the end of the experiment.

  • Dispense a precise volume (e.g., 2 mL) of the chosen organic solvent into each vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

  • After equilibration, remove the vials and let them stand to allow the solid to settle.

  • Centrifuge the vials to further pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

Step 4: Sample Analysis

  • Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of octahydrocyclopenta[c]pyrrol-1-one in the diluted sample.

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Conclusion

The experimental results will provide a quantitative solubility profile of octahydrocyclopenta[c]pyrrol-1-one. This data can be used to select appropriate solvents for chemical reactions, purification processes like crystallization, and the formulation of drug products. By comparing the experimental data to the predicted profile, researchers can gain deeper insights into the structure-solubility relationship of this important chemical scaffold. This foundational knowledge is invaluable for guiding the design of new analogues with tailored physicochemical properties for enhanced therapeutic potential.

References

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019). RSC Advances. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). BMG LABTECH. [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents?. (2014). Chemistry Stack Exchange. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). PharmaGuru. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling. (n.d.). ACS Publications. [Link]

  • Shake Flask method: Significance and symbolism. (2025). ScienceDirect. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). ResearchGate. [Link]

  • Solubility and Intermolecular Forces: Videos & Practice Problems. (n.d.). Pearson. [Link]

  • Solubility and distribution. (2024). SlideShare. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009). ACS Publications. [Link]

  • Solubility and Choice of Solvents | Edexcel A-Level Chemistry. (n.d.). Save My Exams. [Link]

  • 4.1: Basic Principles. (2020). Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

  • Video: Solubility - Concept. (2020). JoVE. [Link]

  • (PDF) Principles of Solubility. (n.d.). ResearchGate. [Link]

Sources

Octahydrocyclopenta[c]pyrrol-1-one: A Technical Guide to the Bicyclic Lactam Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydrocyclopenta[c]pyrrol-1-one (also known as 3-azabicyclo[3.3.0]octan-2-one ) is a privileged bicyclic lactam scaffold in medicinal chemistry.[1] Characterized by a cis-fused cyclopentane and pyrrolidinone ring system, this molecule serves as a critical conformationally restricted pharmacophore. While most commercially recognized as the penultimate intermediate in the synthesis of the sulfonylurea antidiabetic Gliclazide , recent research has expanded its utility into HIV-1 integrase inhibition, anti-inflammatory therapeutics, and peptidomimetic design.

This guide provides a technical analysis of the scaffold's synthesis, structural properties, and application in drug discovery, designed for medicinal chemists and process scientists.

Chemical Architecture & Stereochemistry

The core structure consists of a 5,5-fused ring system. The stereochemistry at the ring junction (positions 3a and 6a) is almost exclusively cis in stable synthetic isolations. This cis-fusion imposes a "cup-shaped" geometry, which is instrumental in binding affinity by minimizing entropic penalty upon ligand-receptor interaction.

Structural Parameters[2][3][4][5][6][7][8]
  • IUPAC Name: (3aR,6aS)-octahydrocyclopenta[c]pyrrol-1-one (for the cis-racemate)

  • Molecular Formula: C₇H₁₁NO

  • Molecular Weight: 125.17 g/mol

  • Key Feature: The γ-lactam (pyrrolidinone) moiety acts as a hydrogen bond acceptor (carbonyl) and donor (NH), while the fused cyclopentane ring provides lipophilic bulk and conformational rigidity.

Pharmacophore Utility[1]
  • Proline Mimetic: The scaffold mimics the turn conformation of proline residues in peptides but with greater rigidity.

  • Bioisostere: It serves as a constrained analog of simple amide chains, reducing rotational freedom and potentially improving metabolic stability against peptidases.

Synthetic Pathways

The synthesis of octahydrocyclopenta[c]pyrrol-1-one is non-trivial due to the need to establish the cis-fused junction. Two primary routes dominate the literature: the industrial [2+2] cycloaddition route (Gliclazide process) and the radical oxidative cyclization route.

Route A: The Industrial "Gliclazide" Route

This route is scalable and establishes the cis-stereochemistry early via a bicyclo[3.2.0]heptane intermediate.

  • [2+2] Cycloaddition: Cyclopentadiene reacts with dichloroketene (generated in situ from dichloroacetyl chloride) to form 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one .[2]

  • Ring Expansion/Opening: Base-catalyzed cleavage yields cis-cyclopentane-1,2-dicarboxylic acid or its imide.

  • Cyclization & Reduction: The diacid is converted to the cyclic imide (cis-cyclopentane-1,2-dicarboximide), which is then partially reduced (using Zn/AcOH or catalytic hydrogenation) or electrolytically reduced to the target lactam octahydrocyclopenta[c]pyrrol-1-one .

Route B: Mn(III) Radical Cyclization

Used for generating diverse derivatives, particularly for library synthesis.

  • Mechanism: Mn(OAc)₃ mediated oxidative free-radical cyclization of unsaturated amides (e.g., diallyl malonamides).

  • Outcome: Generates the bicyclic framework in a single step, often functionalized at the bridgehead or adjacent carbons.

Visualization: Synthesis Workflow

The following diagram illustrates the industrial route (Route A) and the functionalization logic.

Synthesis_Workflow Start Cyclopentadiene Step1 [2+2] Cycloaddition (Dichloroacetyl chloride) Start->Step1 Inter1 7,7-Dichlorobicyclo [3.2.0]hept-2-en-6-one Step1->Inter1 Step2 Base Hydrolysis & Decarboxylation Inter1->Step2 Inter2 cis-Cyclopentane- 1,2-dicarboximide Step2->Inter2 Step3 Partial Reduction (Zn/AcOH or H2/Cat) Inter2->Step3 Target Octahydrocyclopenta [c]pyrrol-1-one (The Lactam) Step3->Target Deriv1 Gliclazide (via Amine Reduction) Target->Deriv1 LiAlH4 Red. + Sulfonylurea coupling Deriv2 HIV Integrase Inhibitors (via N-alkylation) Target->Deriv2 N-alkylation

Caption: Figure 1. Industrial synthesis pathway from Cyclopentadiene to the target Lactam and downstream applications.

Medicinal Chemistry Applications

Gliclazide and Sulfonylureas

In Gliclazide, the scaffold exists as the fully reduced amine (octahydrocyclopenta[c]pyrrole ). However, the 1-one (lactam) is the crucial "gatekeeper" intermediate. The purity of the lactam directly dictates the stereochemical purity of the final drug.

  • Role: The bicyclic ring provides a bulky, lipophilic domain that fits into the sulfonylurea receptor (SUR1) binding pocket, distinct from the planar phenyl rings of first-generation sulfonylureas.

HIV-1 Integrase Inhibition

Recent studies (e.g., Barreca et al.) have utilized the 3-azabicyclo[3.3.0]octan-2-one (lactam) scaffold directly.

  • Mechanism: Derivatives substituted at the nitrogen or the alpha-carbon of the lactam interact with the viral integrase enzyme.

  • SAR Insight: The cis-fused geometry orients substituents (like aryl groups) into a specific vector that disrupts the protein-DNA interface.

Peptidomimetics

The lactam is a gamma-turn mimetic . By incorporating this scaffold into a peptide backbone, researchers can lock the conformation of the peptide, reducing entropy loss upon binding and increasing proteolytic stability.

Experimental Protocol: Laboratory Synthesis

Note: This protocol is adapted from standard process chemistry literature for the conversion of the imide to the lactam, a critical and often difficult step.

Objective: Selective reduction of cis-cyclopentane-1,2-dicarboximide to octahydrocyclopenta[c]pyrrol-1-one.

Materials:

  • cis-Cyclopentane-1,2-dicarboximide (10 mmol)

  • Zinc dust (activated, 30 mmol)

  • Acetic acid (Glacial, solvent)

  • Toluene (for extraction)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the dicarboximide (1.39 g) in glacial acetic acid (20 mL).

  • Activation: Add activated Zinc dust slowly to the stirring solution at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the starting imide.

  • Workup: Cool to room temperature. Filter off the excess Zinc/Zinc salts through a Celite pad. Wash the pad with Toluene.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Dissolve the residue in Toluene and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH 8-9).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactam as a waxy solid or oil.

  • Purification: Recrystallize from hexane/ethyl acetate or purify via column chromatography if high purity (>98%) is required.

Yield: Typically 65–75%. Validation: ¹H NMR should show the disappearance of the symmetric imide signal and the appearance of the methylene protons adjacent to the nitrogen (approx. 3.0–3.5 ppm) and the single carbonyl peak in ¹³C NMR.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the octahydrocyclopenta[c]pyrrol-1-one scaffold affect biological activity in reported assays.

Modification SiteSubstituent TypeEffect on ActivityApplication
N-Position (Lactam N) Sulfonylurea moietyHigh affinity for SUR1Type 2 Diabetes (Gliclazide)
N-Position Aryl/Benzyl groupsModerate affinity for HIV IntegraseAntiviral Research
C-1 (Carbonyl) Reduction to AmineIncreases basicity & lipophilicityADME Optimization
C-3 (Alpha to N) Alkyl/Aryl groupsCreates chiral center; restricts conformationPeptidomimetics
Cyclopentane Ring Dichloro- substitutionGenerally reduces metabolic stabilitySynthetic Intermediate

Strategic Recommendations for Drug Discovery

  • Scaffold Hopping: If your lead compound contains a proline or a simple pyrrolidinone, substitute it with octahydrocyclopenta[c]pyrrol-1-one to test for conformational constraints. The added lipophilicity of the cyclopentane ring may also improve membrane permeability.

  • Chirality Check: Always verify the cis-fusion. Trans-fusion is highly strained and synthetically difficult to access, but if formed, it will have a drastically different vector profile.

  • Safety: While the scaffold itself is generally non-toxic (evidenced by Gliclazide's safety profile), intermediates like the dichloro-ketone are potent irritants. Handle all precursors with standard PPE.

References

  • Gliclazide Intermediate Synthesis & Process : Zhang, K. (2001).[2] Gliclazide key intermediates cis-1,2-cyclopentane-dicarboximide Synthesis.[2][3] Dissertation, Shanghai Institute of Pharmaceutical Industry.[2]

  • Radical Cyclization Route : Barreca, M. L., et al. (2003). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors.[4] ResearchGate.

  • Mn(III) Oxidation Methodology : Nishino, H., et al. (2003). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. ResearchGate.

  • Commercial Availability & Properties : Octahydrocyclopenta[c]pyrrole Product Page. OmiChem.

  • General Scaffold Chemistry : PubChem Compound Summary for Octahydrocyclopenta[c]pyrrole. National Library of Medicine.

Sources

Methodological & Application

Manganese(III)-mediated oxidative radical cyclization for bicyclic lactams

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing bicyclic lactams (e.g., pyrrolizidines, indolizidines) using Manganese(III) acetate [Mn(OAc)₃].[1][2] Unlike reductive methods (e.g., Bu₃SnH) that terminate via hydrogen abstraction, Mn(III)-mediated cyclization is oxidative .[3] It terminates via cation formation, allowing for the introduction of unsaturation or nucleophilic trapping (acetoxylation) in the final product. This method is essential for accessing functionalized alkaloids and core pharmacophores where preserving oxidation state is critical.

Mechanistic Principles & Pathway

The reaction proceeds via a Single Electron Transfer (SET) mechanism. Mn(OAc)₃ acts as a one-electron oxidant, reacting with an enolizable carbonyl compound (the pronucleophile) to generate an electron-deficient radical.

Key Mechanistic Distinctions:

  • Initiation: Formation of a Mn(III)-enolate complex, followed by SET to generate an

    
    -carbonyl radical.
    
  • Propagation: 5-exo-trig or 6-endo-trig cyclization onto a tethered alkene.

  • Termination: The resulting radical is not quenched by H-abstraction. Instead, it is oxidized by a second equivalent of Mn(III) (or Cu(II) co-oxidant) to a carbocation, which undergoes

    
    -hydride elimination (forming an alkene) or nucleophilic capture (forming an acetate).[4]
    

Mn_Mechanism cluster_legend Reaction Phase Substrate Substrate (Unsaturated beta-keto amide) Mn_Enolate Mn(III)-Enolate Complex Substrate->Mn_Enolate Mn(OAc)3 -AcOH Radical_Alpha alpha-Carbonyl Radical Mn_Enolate->Radical_Alpha SET -Mn(II) Cyclized_Radical Cyclized Radical Radical_Alpha->Cyclized_Radical Intramolecular Cyclization Cation Carbocation Intermediate Cyclized_Radical->Cation Oxidation (Mn(III) or Cu(II)) Product_Alkene Product A (Bicyclic Enamide) Cation->Product_Alkene beta-Elimination Product_Acetate Product B (Acetate Trapped) Cation->Product_Acetate +OAc-

Figure 1: Oxidative radical cyclization pathway.[2][3][5] The critical divergence from reductive methods occurs at the "Cyclized Radical" stage, leading to cation-derived products.

Strategic Considerations & Substrate Scope

Success relies on balancing the ionization potential of the substrate and the stability of the radical intermediates.

ParameterRecommendationRationale
Substrate Type

-keto amides,

-keto esters, Malonates
Requires acidic

-protons (pKa < 11) for rapid Mn-enolate formation. Simple amides react too slowly.
Oxidant Stoichiometry 2.0 – 2.5 equiv Mn(OAc)₃Theoretical requirement is 2 equiv (1 for radical generation, 1 for termination). Excess ensures completion.
Co-Oxidant Cu(OAc)₂ (0.1 – 0.5 equiv)Critical: Cu(II) oxidizes secondary radicals 350x faster than Mn(III). Use if the cyclized radical is secondary to prevent side reactions.
Solvent Glacial Acetic Acid (AcOH)Solubilizes Mn(OAc)₃ and stabilizes the oxidant. Ethanol can be used for sensitive substrates but slows the reaction.
Temperature 60°C – 115°C (Reflux)Activation energy for the SET step is high. Microwave heating (80°C) is highly effective for acceleration.

Detailed Protocol: Synthesis of Pyrrolizidinone Derivatives

Target: Oxidative cyclization of N-allyl-


-keto amide to a bicyclic lactam.
Materials
  • Precursor: N-(but-3-en-1-yl)-3-oxobutanamide (1.0 mmol)

  • Oxidant: Mn(OAc)₃·2H₂O (Sigma-Aldrich, >97%). Note: The dihydrate is preferred; anhydrous is too hygroscopic and less reactive.

  • Co-Oxidant (Optional): Cu(OAc)₂·H₂O.

  • Solvent: Glacial Acetic Acid (degassed).

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser.

    • Critical: Purge the system with Argon or Nitrogen for 15 minutes. Oxygen is a radical trap and will quench the reaction, leading to low yields.

  • Solubilization:

    • Add Mn(OAc)₃[1][2][3][4][6][7][8][9]·2H₂O (670 mg, 2.5 mmol, 2.5 equiv) to the flask.

    • Add Glacial Acetic Acid (15 mL).

    • Optional: If the cyclized radical is secondary, add Cu(OAc)₂[3]·H₂O (0.2 mmol).

    • Heat the mixture to 80°C until the brown suspension becomes a dark brown solution.

  • Substrate Addition:

    • Dissolve the amide substrate (1.0 mmol) in 2 mL of Acetic Acid.

    • Add the substrate solution dropwise to the oxidant mixture over 5 minutes.

    • Why Dropwise? Keeps the radical concentration low, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring:

    • Maintain temperature at 80–90°C.

    • Visual Endpoint: The reaction is complete when the dark brown color of Mn(III) fades to a clear or pale pink solution (indicating conversion to Mn(II)).

    • Time: Typically 2–6 hours.

  • Workup (Chelation Protocol):

    • Cool the reaction to room temperature.

    • Dilute with 50 mL Diethyl Ether or Ethyl Acetate.

    • Mn Removal: Wash the organic layer with 10% aqueous Sodium EDTA solution (2 x 30 mL). EDTA complexes Mn(II) effectively, preventing emulsions.

    • Wash with saturated NaHCO₃ (to neutralize AcOH) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Workflow Start Start: Degas System (Ar/N2) Mix Dissolve Mn(OAc)3 in AcOH (80°C) Start->Mix Add Add Substrate (Dropwise) Mix->Add React Reflux until Color Change (Brown -> Pink) Add->React Quench Quench: Dilute & Wash with Na-EDTA React->Quench Purify Purification: Flash Column Chromatography Quench->Purify

Figure 2: Experimental workflow emphasizing the visual endpoint and chelation wash.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls (Brown color persists) Incomplete initiation or Mn(III) deactivation.Add 0.5 equiv more Mn(OAc)₃. Increase temp by 10°C. Ensure anhydrous conditions were not too strict (trace water helps Mn solubility).
Polymerization/Tarry residue Intermolecular radical coupling.Increase dilution (use 0.01 M concentration). Slow down substrate addition rate.
Low Yield of Alkene Product Cation trapped by solvent (Acetate).If the alkene is desired, avoid Cu(II) (which promotes rapid oxidation/elimination) or switch solvent to Ethanol (though slower).
Starting Material Recovery Enolization is too slow.The substrate pKa is likely too high (>11). Derivatize the amide nitrogen (e.g., N-acyl) to increase

-acidity.

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Ishibashi, H., et al. (2003).[2] Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization of

    
    -(Methylthio)acetamides Leading to Erythrinanes.[2] The Journal of Organic Chemistry, 68(2), 312–318.[2] Link
    
  • Cossy, J., et al. (2001). Manganese(III) Acetate Mediated Radical Cyclization of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Keto Amides and 
    
    
    
    -Keto Esters.[7][10] Tetrahedron Letters, 42(26), 4329-4331. Link
  • Yilmaz, M., et al. (2005). Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds.[1][3][7][9][10] Turkish Journal of Chemistry, 29, 579-586. Link

Sources

Procedure for lithiation and substitution of 3-azabicyclo[3.3.0]octan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Procedure for the Lithiation and Substitution of 3-Azabicyclo[3.3.0]octan-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide.

Introduction to the Bicyclic Scaffold

The 3-azabicyclo[3.3.0]octan-2-one core is a privileged, conformationally restricted bicyclic lactam. It is frequently utilized in the rational design of peptidomimetics, enzyme inhibitors, and CNS-active therapeutics. Functionalizing this rigid scaffold via


-lithiation and subsequent electrophilic substitution allows chemists to access a diverse, 3D-oriented chemical space with high stereocontrol[1]. This application note outlines a self-validating, step-by-step protocol for the regioselective lithiation and highly diastereoselective substitution of this critical building block.

Mechanistic Rationale & Causality

Executing a successful lithiation on a bicyclic lactam requires precise control over the electronic environment and reaction kinetics.

  • N-Protection (The Electronic Prerequisite): Unprotected secondary lactams will undergo preferential N-deprotonation when exposed to strong bases. To direct lithiation exclusively to the carbon skeleton, the nitrogen must be protected with a strongly electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group. The Boc moiety prevents N-lithiation, increases the acidity of the

    
    -protons via inductive effects, and provides a crucial coordination site for the incoming lithium cation[2].
    
  • Regioselective Lithiation (Kinetic Control): Treatment of the N-Boc lactam with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) selectively generates the kinetic lithium enolate at the carbon ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to the carbonyl. LDA is strictly chosen over alkyllithiums (e.g., n-BuLi) because its steric bulk prevents unwanted nucleophilic addition directly to the carbonyl carbon[3]. Alternatively, directed metalation at the C-4 position (adjacent to the nitrogen) can be achieved using sec-BuLi and TMEDA.
    
  • Stereoselective Trapping (Steric Approach Control): The fused [3.3.0] bicyclic system naturally adopts a rigid, "cup-like" V-shaped conformation. When the electrophile is introduced, the steric bulk of the bicyclic cavity forces the electrophilic attack to occur almost exclusively from the less hindered convex face, resulting in excellent diastereoselectivity[1].

Pathway N_Boc N-Boc Lactam (Pre-lithiation) Enolate Lithium Enolate (Kinetic Intermediate) N_Boc->Enolate LDA, -78°C (Deprotonation) Transition Electrophilic Attack (Convex Face Approach) Enolate->Transition E+ addition (Steric Control) Final alpha-Substituted Lactam (Diastereoselective) Transition->Final NH4Cl Quench (Work-up)

Fig 1. Mechanistic pathway of regioselective enolization and stereoselective substitution.

Experimental Methodology

Self-Validating System: This protocol utilizes internal temperature probes to prevent localized warming (which causes enolate degradation) and employs TLC-based aliquot quenching to confirm enolate consumption before bulk work-up.

Step 1: N-Boc Protection of 3-Azabicyclo[3.3.0]octan-2-one
  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 3-azabicyclo[3.3.0]octan-2-one (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Reagent Addition: Add Triethylamine (15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc

    
    O, 12.0 mmol).
    
  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Work-up: Wash the organic layer sequentially with 1N HCl (2 x 20 mL) to remove DMAP/Et

    
    N, followed by brine (20 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield the N-Boc protected lactam.
Step 2: Generation of the Lithium Enolate
  • Base Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and an internal temperature probe. Charge with anhydrous Tetrahydrofuran (THF, 30 mL) and diisopropylamine (1.1 mmol). Cool strictly to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA[3].

  • Enolization: Dissolve the N-Boc-3-azabicyclo[3.3.0]octan-2-one (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78 °C over 10 minutes.

  • Causality Check: Maintain the internal temperature at -78 °C for exactly 1 hour. Allowing the temperature to rise above -60 °C at this stage will trigger unwanted self-condensation or ring-opening side reactions[2].

Step 3: Electrophilic Substitution
  • Trapping: Add the desired electrophile (1.5 mmol, e.g., neat Methyl iodide or Benzaldehyde dissolved in 2 mL THF) dropwise down the side of the flask at -78 °C.

  • Propagation: Stir the reaction mixture for 2 hours at -78 °C. Slowly allow the bath to warm to -20 °C over the course of 1 hour.

  • Self-Validation: Withdraw a 0.1 mL aliquot, quench it in a GC vial containing 0.5 mL saturated aqueous NH

    
    Cl, and extract with 0.5 mL EtOAc. Run a TLC (Hexanes/EtOAc 7:3) to verify the complete consumption of the starting material.
    
Step 4: Quenching and Isolation
  • Quench: Once complete conversion is confirmed, quench the bulk reaction at -20 °C by the rapid addition of saturated aqueous NH

    
    Cl (10 mL).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure
    
    
    -substituted product.

Workflow SM 3-azabicyclo[3.3.0]octan-2-one (Starting Material) Prot N-Protection (Boc2O, DMAP, Et3N) SM->Prot Lith Lithiation (LDA, THF, -78°C) Prot->Lith Subst Electrophilic Trapping (R-X, -78°C to RT) Lith->Subst Prod Substituted Bicyclic Lactam (Product) Subst->Prod

Fig 2. Step-by-step experimental workflow for the lithiation and substitution process.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for various electrophiles utilizing the protocol described above. Diastereomeric ratios (dr) reflect the preference for convex-face attack.

EntryElectrophileProduct SubstitutionEquivalentsTime (h)Yield (%)dr (trans:cis)
1Methyl Iodide (MeI)

-Methyl
1.52.085%>95:5
2Benzyl Bromide (BnBr)

-Benzyl
1.53.078%92:8
3Benzaldehyde (PhCHO)

-(Hydroxyphenylmethyl)
1.21.581%88:12
4Allyl Bromide

-Allyl
1.52.583%90:10

References

  • Asymmetric Carbon−Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylic and Benzylic Amines Source: ResearchGate URL:[Link][1]

  • Chapter 6: Asymmetric Synthesis with Stereodynamic Compounds: Introduction, Conversion and Transfer of Chirality Source: RSC.org URL:[Link][2]

  • An Asymmetric Route to the Conanine BCDE Ring System. A Formal Total Synthesis of (+)-Conessine Source: ACS Publications URL:[Link][4]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: ACS Publications URL:[Link][3]

Sources

Scalable Synthesis Routes for Octahydrocyclopenta[c]pyrrol-1-one Intermediates: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The octahydrocyclopenta[c]pyrrole core, and specifically its oxidized lactam derivative octahydrocyclopenta[c]pyrrol-1-one , represents a privileged bicyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional geometry provides a unique conformational constraint, making it highly desirable for designing selective, high-affinity ligands.

This application note provides an authoritative, process-oriented guide to the scalable synthesis of these intermediates. It bridges the gap between discovery-scale medicinal chemistry and kilogram-scale process manufacturing, focusing on atom economy, safety, and stereochemical retention.

Pharmacological Significance & Structural Rationale

The integration of the octahydrocyclopenta[c]pyrrole framework into drug candidates is driven by its ability to precisely orient pharmacophoric elements. This scaffold is a critical structural component in several advanced therapeutic classes:

  • Triple Reuptake Inhibitors (TRIs): Bicyclic 3-aryl octahydrocyclopenta[c]pyrrole analogues have been developed as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters for the treatment of major depressive disorder [1].

  • Antimicrobial Oxazolidinones: 5-substituted octahydrocyclopenta[c]pyrrole moieties appended to the C-ring of linezolid analogues demonstrate superior in vitro activity against Mycobacterium tuberculosis and vancomycin-resistant bacteria by optimizing hydrophobic pocket interactions [2].

  • Kinase Inhibitors: Derivatives exhibit significant inhibitory activity against p38 MAP kinase, a critical pathway in tumor growth and inflammatory stress responses.

PharmPathway Scaffold Octahydrocyclopenta[c]pyrrole Core Scaffold Target1 Monoamine Transporters (SERT, NET, DAT) Scaffold->Target1 Conformational alignment Target2 Ribosomal 50S Subunit (Bacterial Translation) Scaffold->Target2 Hydrophobic pocket fit Target3 p38 MAP Kinase (Signaling Pathway) Scaffold->Target3 H-bond networking Effect1 Triple Reuptake Inhibition (Antidepressant) Target1->Effect1 Effect2 Protein Synthesis Blockade (Antimicrobial) Target2->Effect2 Effect3 Apoptosis / Anti-inflammation (Oncology) Target3->Effect3

Fig 1. Pharmacological targeting pathways of the octahydrocyclopenta[c]pyrrole scaffold.

Mechanistic Overview & Process Chemistry Strategy

In discovery chemistry, the synthesis of bicyclic lactams often relies on ozonolysis of cyclic olefins followed by reductive amination. However, ozonolysis poses severe explosion hazards and requires specialized cryogenic equipment at scale.

To achieve a kilogram-scalable, commercially viable synthesis , process chemists have developed alternative routes. A landmark methodology involves the transformation of isoindole derivatives using an inexpensive, highly controlled


-mediated oxidative cleavage to yield a diacid intermediate, followed by a thermal cyclization (lactamization) step [3].
Causality Behind Experimental Choices:
  • Reagent Selection (

    
     vs. 
    
    
    
    ):
    Potassium permanganate in an aqueous alkaline medium safely cleaves the double bond of the isoindole precursor without generating explosive ozonide intermediates.
  • Protecting Group Strategy: The use of a tert-butyl carbamate (Boc) protecting group on the pyrrole nitrogen ensures stability during the harsh oxidative cleavage while allowing for orthogonal deprotection later in the API synthesis.

  • Self-Validating Lactamization: The conversion of the diacid to the pyrrol-1-one core using urea is thermodynamically driven by the release of

    
     and 
    
    
    
    . The reaction's completion is self-indicating via the cessation of gas evolution.

ProcessRoute SM N-Boc-Isoindole Derivative (Starting Material) Oxidation KMnO4 Oxidative Cleavage (pH 8-9, 20°C) SM->Oxidation Safe alternative to ozonolysis Diacid Cyclopentane Diacid (Stable Intermediate) Oxidation->Diacid High yield, scalable Cyclization Urea / Thermal Cyclization (160°C, Solvent-free) Diacid->Cyclization Atom economical (Releases CO2 & NH3) Product Octahydrocyclopenta[c]pyrrol-1-one (Target Scaffold) Cyclization->Product Stereoretention

Fig 2. Scalable retrosynthetic workflow for octahydrocyclopenta[c]pyrrol-1-one.

Quantitative Route Comparison

The following table summarizes the process metrics comparing the legacy medicinal chemistry route with the optimized scalable route [3].

MetricLegacy Route (Ozonolysis)Scalable Route (

/ Urea)
Process Rationale & Impact
Overall Yield 42 - 48%78 - 85% Elimination of volatile intermediate loss; higher step-economy.
E-factor > 45< 15 Aqueous waste streams are easily neutralized; avoids chlorinated solvents.
Scalability Gram scale (Hazardous)Kilogram scale (Safe) Avoids cryogenic cooling (-78°C) and explosive ozonide accumulation.
Stereocontrol Moderate (epimerization risk)Excellent (Cis-retention) Mild alkaline oxidation preserves the cis-fused stereocenters.
Cost / kg High (Specialty equipment)Low (Commodity reagents)

and Urea are bulk commodity chemicals, drastically reducing COGS.

Step-by-Step Experimental Protocols

The following protocols outline a self-validating, scalable system for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (a highly functionalized octahydrocyclopenta[c]pyrrol-1-one derivative).

Protocol A: Oxidative Cleavage to Cyclopentane Diacid

Objective: Safely cleave the bicyclic olefin to a dicarboxylic acid without epimerization.

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Substrate Dissolution: Charge the reactor with N-Boc-isoindole derivative (500 g, 2.24 mol) and a solvent mixture of acetone/water (3:1 v/v, 4.0 L). Stir at 300 rpm until complete dissolution.

  • pH Adjustment: Add solid

    
     (188 g, 2.24 mol) to the mixture. Causality: Maintaining a slightly alkaline pH (8-9) prevents the premature cleavage of the acid-sensitive Boc group and controls the oxidation rate.
    
  • Oxidant Addition: Cool the reactor jacket to maintain an internal temperature of 15–20°C. Slowly add

    
     (1.06 kg, 6.72 mol) in small portions over 3 hours.
    
    • Self-Validation Check: The reaction is highly exothermic. The addition rate must be dictated by the internal temperature probe. Do not allow the temperature to exceed 25°C to prevent over-oxidation.

  • Reaction Monitoring: Stir the dark brown suspension for an additional 4 hours at 20°C. Confirm complete consumption of the starting material via HPLC (Method: C18 column,

    
     with 0.1% TFA, 210 nm).
    
  • Quench and Filtration: Quench the excess oxidant by adding a 10% aqueous sodium bisulfite solution until the purple color dissipates. Filter the resulting

    
     slurry through a pad of Celite. Wash the filter cake thoroughly with hot water (2 x 1.0 L).
    
  • Workup: Acidify the combined filtrate with 2M

    
     to pH 2-3 while maintaining the temperature below 15°C. Extract the aqueous layer with ethyl acetate (3 x 2.0 L). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford the diacid as a white solid.
Protocol B: Thermal Lactamization to Octahydrocyclopenta[c]pyrrol-1-one

Objective: Convert the diacid to the bicyclic lactam via a solvent-free thermal condensation.

  • Reagent Mixing: In a 5 L round-bottom flask equipped with a short-path distillation head and a gas bubbler, thoroughly mix the solid diacid intermediate (450 g, 1.56 mol) with finely powdered Urea (112 g, 1.87 mol, 1.2 equiv).

    • Causality: Urea acts as both the nitrogen source and a dehydrating agent. Using a solvent-free melt condition forces the equilibrium toward the cyclic product by driving off volatile byproducts.

  • Thermal Condensation: Submerge the flask in a pre-heated oil bath at 150–160°C.

  • Self-Validating Progress: As the mixture melts, vigorous effervescence will occur. The gas bubbler will indicate the release of

    
     and 
    
    
    
    . The reaction is complete when gas evolution completely ceases (typically 2 to 3 hours).
  • Cooling and Crystallization: Remove the flask from the oil bath and allow the melt to cool to 80°C. Carefully add 1.5 L of a 1:1 mixture of ethyl acetate and heptane to the hot melt with vigorous stirring to induce crystallization.

  • Isolation: Cool the suspension to 0–5°C in an ice bath for 2 hours. Filter the precipitated solid, wash with cold heptane (500 mL), and dry in a vacuum oven at 45°C to constant weight.

  • Analytical Verification: Confirm the structure and purity (>98%) via

    
     NMR (
    
    
    
    ) and LC-MS. The disappearance of the broad carboxylic acid OH stretch (~3000
    
    
    ) and the appearance of a strong lactam carbonyl stretch (~1690
    
    
    ) in FT-IR validates the ring closure.

References

  • Shao, L., Hewitt, M. C., Malcolm, S. C., Wang, F., Ma, J., Campbell, U. C., Spicer, N. A., Engel, S. R., Hardy, L. W., Jiang, Z.-D., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry, 54(15), 5283–5295.[Link]

  • Bhattarai, D., Lee, J.-H., Seo, S. H., et al. (2014). Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties. Chemical & Pharmaceutical Bulletin, 62(12), 1214–1224.[Link]

  • Bahekar, R. H., Jadav, P. A., Goswami, A. D., et al. (2017). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development, 21(2), 266–270.[Link]

Application Note: Peptide Coupling for 3-Azabicyclo[3.3.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the peptide coupling protocols for 3-azabicyclo[3.3.0]octane derivatives, specifically focusing on the octahydrocyclopenta[c]pyrrole scaffold. This bicyclic system is a privileged proline surrogate used to induce conformational constraints (e.g.,


-turns) in bioactive peptides and peptidomimetics.

The guide addresses two distinct coupling challenges:

  • N-Acylation: Coupling an amino acid to the sterically hindered secondary amine of the scaffold.

  • C-Activation: Coupling the carboxylic acid of the scaffold to a subsequent amine (with epimerization control).

Introduction & Scaffold Analysis

The 3-azabicyclo[3.3.0]octane core (systematically octahydrocyclopenta[c]pyrrole ) is a fused 5,5-bicyclic system. Unlike its 2-aza isomer (the core of Ramipril), the 3-aza scaffold places the nitrogen in a position that mimics a


-lactam or a constrained 

-amino acid depending on substitution.
Structural Challenges in Coupling
  • Steric Hindrance (Secondary Amine): The nitrogen atom is embedded in a fused ring system. The adjacent bridgehead protons (H3a, H6a) create significant steric bulk, reducing nucleophilicity compared to proline.

  • Epimerization Risk (Carboxyl Activation): Derivatives bearing a carboxylic acid at the C1 or C2 position are prone to racemization via oxazolone formation upon activation, driven by the ring strain and conformational locking.

  • Lactam Formation: The "2-one" derivative (a lactam) is a thermodynamic sink. If the N-terminus and a side-chain carboxyl are suitably positioned, spontaneous lactamization can occur, terminating the peptide chain.

ScaffoldAnalysis cluster_0 Scaffold Variations cluster_1 Coupling Strategy Scaffold 3-Azabicyclo[3.3.0]octane (Octahydrocyclopenta[c]pyrrole) Deriv_Amine Amine Derivative (Nucleophile) Slow Kinetics Scaffold->Deriv_Amine N-H Free Deriv_Acid Acid Derivative (Electrophile) Epimerization Risk Scaffold->Deriv_Acid COOH Functionalized Cond_HATU HATU / HOAt (Gold Standard) Deriv_Amine->Cond_HATU Preferred Cond_AcidCl Acid Chloride / Fluoride (For Extreme Sterics) Deriv_Amine->Cond_AcidCl If HATU fails Deriv_Acid->Cond_HATU With Collidine Cond_Mixed Mixed Anhydride (Scale-up)

Figure 1: Strategic decision map for coupling 3-azabicyclo[3.3.0]octane derivatives based on functional handle.

Critical Reagent Selection

For this scaffold, standard carbodiimide conditions (EDC/HOBt) often result in low yields (<40%) or incomplete conversion due to the steric wall of the bicyclic system.

Reagent ClassRecommended ReagentRole/Benefit
Coupling Agent HATU (or HBTU)The aza-benzotriazole moiety (HOAt) accelerates reaction rates with hindered secondary amines by 10-100x compared to HOBt.
Base TMP (2,4,6-Collidine) Weaker base than DIEA; significantly reduces C-terminal epimerization when activating the bicyclic acid.
Solvent DMF (anhydrous)Essential for solubility. DCM often precipitates the urea byproducts or fails to solvate the zwitterionic intermediates effectively.
Additive HOAt If using EDC, HOAt is mandatory. HOBt is insufficient for [3.3.0] systems.

Experimental Protocols

Protocol A: N-Acylation of the 3-Azabicyclo[3.3.0]octane Core

Use this protocol when attaching an amino acid (e.g., Boc-Phe-OH) TO the secondary amine of the bicyclic ring.

Mechanism: The incoming amino acid is activated as an OAt ester (highly reactive) to overcome the nucleophilic sluggishness of the bicyclic nitrogen.

Materials:

  • Amine: 3-azabicyclo[3.3.0]octane derivative (1.0 equiv)[1][2]

  • Carboxylic Acid:

    
    -protected amino acid (1.2 – 1.5 equiv)
    
  • Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the 
    
    
    
    -protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.
  • Base Addition: Add DIEA (1.0 equiv) dropwise. Stir at 0°C for 5 minutes. The solution should turn yellow (formation of the activated ester).

  • Coupling: Add the 3-azabicyclo[3.3.0]octane amine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Add the remaining DIEA (2.0 equiv). Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If >20% unreacted amine persists after 4h, add 0.5 equiv more HATU/Acid.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/HATU byproducts), sat.

    
    , and brine.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc). Bicyclic peptides are often distinctively UV-active at 210-220 nm.

Protocol B: Coupling the 3-Azabicyclo[3.3.0]octane-Carboxylic Acid

Use this protocol when the bicyclic ring is the Acid component (C-terminus) coupling to an amine.

Critical Risk: Epimerization at the


-carbon (C1/C2) is high due to the fused ring strain.

Materials:

  • Acid: 3-azabicyclo[3.3.0]octane-carboxylic acid derivative (1.0 equiv)

  • Amine: Amino acid ester or amine partner (1.1 equiv)

  • Reagent: HATU or PyBOP (1.1 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv) [Preferred over DIEA]

  • Solvent: DMF/DCM (1:1 mixture)

Step-by-Step Procedure:

  • Pre-Cooling: Dissolve the bicyclic acid and the amine partner in DMF/DCM (1:1) and cool to 0°C .

    • Note: Low temperature is crucial to suppress oxazolone formation (racemization pathway).

  • Reagent Addition: Add HATU (1.1 equiv) followed immediately by Collidine (3.0 equiv).

  • Incubation: Stir at 0°C for 1 hour, then allow to warm slowly to RT over 2 hours. Do not heat.

  • Quench: Quench with 0.5 M HCl (if acid stable) or water immediately upon completion (check LCMS).

  • Workup: Standard extraction. Avoid strong basic washes if the product ester is labile.

Protocol C: Synthesis of the Lactam (3-Azabicyclo[3.3.0]octan-2-one)

Use this if the target is the "2-one" derivative itself (cyclization of a linear precursor).

Context: This forms the core scaffold from a linear diester or amino-ester precursor.

  • Substrate: Diester precursor (e.g., dimethyl cis-1,2-cyclopentanedicarboxylate derivative).

  • Reagent:

    
     (gas) or Ammonium Acetate (excess).
    
  • Conditions: High temperature (140°C) in a pressure vessel or autoclave.

  • Purification: Recrystallization from Ethanol/Ether. The lactam is highly crystalline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric clash prevents nucleophilic attack.Switch from HATU to Acid Fluoride method (TFFH reagent) or generate Acid Chloride (SOCl2) if acid is stable.
Racemization (>5%) Base is too strong or reaction too warm.Switch base to Collidine or TMP . Maintain 0°C for longer. Use T3P (Propylphosphonic anhydride) as coupling agent (low epimerization profile).
Incomplete Reaction Amine salt formation.Ensure the amine is free-based. If using HCl salt of the bicyclic amine, add exactly 1.0 equiv extra base before adding the active ester.

References

  • Scaffold Synthesis & Properties

    • Belov, D. S., et al. (2012).[3] "Highly Stereoselective and Scalable Synthesis of Trans-Fused Octahydrocyclohepta[b]pyrrol-4(1H)-ones". The Journal of Organic Chemistry, 77(22), 10125–10134.[3] Link

  • Peptide Coupling of Hindered Amines

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link

  • DPP-IV Inhibitor Synthesis (Relevant Analogues)

    • Tsai, T. Y., et al. (2010). "Synthesis and biological evaluation of azobicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors". Bioorganic & Medicinal Chemistry Letters, 20(12), 3565-3568. Link

  • Mixed Anhydride Methods

    • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Stereoselectivity in cis-Octahydrocyclopenta[c]pyrrol-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the stereoselective synthesis of complex bicyclic lactams. The cis-octahydrocyclopenta[c]pyrrol-1-one scaffold is a privileged structural motif, serving as a critical intermediate for blockbuster therapeutics, including the HCV protease inhibitor Telaprevir[1] and novel antagonists targeting Retinol Binding Protein 4 for macular degeneration[2].

Synthesizing this fused 5,5-bicyclic system presents two primary stereochemical challenges:

  • Diastereoselectivity : Preventing base-catalyzed epimerization at the highly acidic bridgehead carbons (C3a/C6a), which leads to problematic trans-isomer impurities.

  • Enantioselectivity : Efficiently desymmetrizing the meso precursor (cis-hexahydrocyclopenta[c]pyrrole-1,3-dione) to yield a single enantiomer of the lactam[3].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: During the conversion of cis-cyclopentane-1,2-dicarboxylic anhydride to the imide, I am observing 10-15% of the trans-isomer. How do I prevent this epimerization?

Causality & Insight: The formation of the meso-imide (cis-hexahydrocyclopenta[c]pyrrole-1,3-dione) typically involves reacting the anhydride with an amine source at elevated temperatures[4]. The protons at the C3a and C6a bridgehead positions are highly acidic due to the adjacent electron-withdrawing carbonyl groups. Under thermal or strongly basic conditions, deprotonation occurs, forming a planar enolate intermediate. Upon reprotonation, the thermodynamic sink can trap the undesired trans-configuration. Solution: Avoid strong bases and excessive heat. Instead of thermal cyclization (>150 °C), use a two-step approach: open the anhydride with aqueous ammonia at 0 °C to form the amic acid, followed by cyclization using a mild coupling agent (e.g., EDC/HOBt) or acetic anhydride at moderate temperatures (80 °C).

Q2: My enantioselective reduction of the meso-imide to the chiral hydroxylactam yields low enantiomeric excess (<50% ee). I am using a standard CBS catalyst. What is going wrong?

Causality & Insight: The desymmetrization of meso-imides relies on the chiral catalyst's ability to differentiate between two enantiotopic carbonyl groups[5]. Standard proline-derived CBS (Corey-Bakshi-Shibata) catalysts often lack the necessary steric bulk to enforce high facial selectivity in rigid 5,5-bicyclic systems. Solution: Switch to a chiral oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol[5]. The rigid indane backbone provides superior enantiofacial discrimination. Furthermore, ensure your borane source (e.g., BH₃·THF) is fresh; trace amounts of free borane will catalyze a rapid, non-selective background reduction, plummeting your ee[6].

Q3: I am trying to reduce the meso-imide directly to the lactam (1-one) using LiAlH₄, but I am getting the fully reduced pyrrolidine. How do I stop at the lactam?

Causality & Insight: Lithium aluminum hydride (LiAlH₄) is too reactive and lacks the chemoselectivity required to stop at the lactam stage; it will reduce both carbonyls completely to the amine[4]. Solution: Employ a two-step "stereoablative" reduction sequence[6]. First, use a bulky, milder reducing agent like Lithium triethylborohydride (Super-Hydride) or the enantioselective oxazaborolidine/borane system to reduce one carbonyl to a hemiaminal (hydroxylactam). Second, perform a deoxygenation of the hydroxylactam using triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂).

Quantitative Data & Optimization

Table 1: Impact of Reducing Agents on Chemoselectivity
Reducing AgentIntermediate FormedFinal ProductChemoselectivity Issue
LiAlH₄ None (Direct reduction)Octahydrocyclopenta[c]pyrroleComplete over-reduction to amine
NaBH₄ / MeOH HydroxylactamHydroxylactam (stable)Fails to deoxygenate to lactam
LiEt₃BH HydroxylactamHydroxylactam (stable)Excellent for partial reduction
Et₃SiH / BF₃·OEt₂ N-Acyliminium ioncis-Octahydrocyclopenta[c]pyrrol-1-oneHighly selective deoxygenation
Table 2: Optimization of Catalyst for meso-Imide Desymmetrization
Catalyst SystemTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Observation
Proline-derived CBS + BH₃0>9545 - 50Insufficient steric bulk for 5,5-system
Proline-derived CBS + BH₃-208560 - 65Slight improvement, slow reaction
Indanol-derived Oxazaborolidine + BH₃-20>9588 - 91Excellent facial discrimination[5]
Indanol-derived Oxazaborolidine + BH₃-78<10N/AReaction stalled; too cold for hydride transfer

Mandatory Visualization: Workflows & Mechanisms

SynthesisWorkflow A meso-cis-Cyclopentane- 1,2-dicarboxylic anhydride B Amidation & Cyclization (Mild Conditions) A->B C meso-cis-Hexahydrocyclopenta [c]pyrrole-1,3-dione B->C H Epimerization Risk (Formation of trans-isomer) B->H D Enantioselective Reduction (Chiral Oxazaborolidine) C->D E Chiral Hydroxylactam (High ee) D->E I Over-reduction Risk (Formation of pyrrolidine) D->I F Deoxygenation (Et3SiH / BF3·OEt2) E->F G Chiral cis-Octahydrocyclopenta [c]pyrrol-1-one F->G

Caption: Workflow for the enantioselective synthesis of cis-octahydrocyclopenta[c]pyrrol-1-one.

EpimerizationMechanism cis cis-Isomer (Desired) enolate Enolate Intermediate (Planar at C3a/C6a) cis->enolate Strong Base Heat enolate->cis Protonation (Kinetic) trans trans-Isomer (Undesired) enolate->trans Protonation (Thermodynamic)

Caption: Base-catalyzed epimerization mechanism of the cis-fused bicyclic system.

Experimental Protocols

Protocol 1: Enantioselective Desymmetrization to Chiral Hydroxylactam

This protocol utilizes a self-validating catalytic cycle to ensure moisture has not compromised the borane.

  • Preparation : Flame-dry a Schlenk flask under argon. Add the (1R,2S)-cis-1-amino-indan-2-ol derived oxazaborolidine catalyst (0.1 equiv) and anhydrous THF (10 mL/mmol of substrate).

  • Cooling & Activation : Cool the solution to -20 °C. Dropwise, add BH₃·THF (0.6 equiv).

    • Self-Validation Check: Monitor for gentle gas evolution (H₂). If vigorous bubbling occurs, moisture is present, and the active catalyst will be destroyed. Discard and restart.

  • Substrate Addition : Slowly add a solution of meso-cis-hexahydrocyclopenta[c]pyrrole-1,3-dione (1.0 equiv) in THF over 1 hour via syringe pump to maintain low steady-state concentrations of the uncoordinated imide.

  • Quenching : After 4 hours, quench the reaction carefully at -20 °C with methanol until gas evolution ceases. Concentrate under reduced pressure.

  • Purification : Purify via flash chromatography (EtOAc/Hexanes) to isolate the chiral hydroxylactam.

Protocol 2: Deoxygenation to cis-Octahydrocyclopenta[c]pyrrol-1-one
  • Setup : Dissolve the chiral hydroxylactam (1.0 equiv) from Protocol 1 in anhydrous CH₂Cl₂ (15 mL/mmol) under argon. Cool to -78 °C.

  • Reagent Addition : Add triethylsilane (Et₃SiH, 3.0 equiv) in one portion.

  • Ion Generation : Dropwise, add boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv).

    • Self-Validation Check: The formation of the N-acyliminium ion is immediately indicated by a transient yellow coloration upon the addition of BF₃·OEt₂. If the solution remains colorless, verify the quality and activity of your Lewis acid.

  • Reaction : Allow the mixture to slowly warm to -20 °C over 2 hours.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the enantiopure cis-octahydrocyclopenta[c]pyrrol-1-one.

References

  • stereoselective synthesis of β-amino acids by aldol-type addition Source: Clockss.org URL:[Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4 Source: ResearchGate URL:[Link]

  • Enantioselective Desymmetrisation of Imides Using Oxazaborolidine Catalysts Derived from cis-1-amino-indan-2-ol Source: WhiteRose URL:[Link]

  • Efficient desymmetrisation of a meso-imide using a chiral oxazaborolidine catalyst Source: Newcastle University ePrints URL:[Link]

  • Enantioselective Catalytic Desymmetrization of Maleimides by Temporary Removal of an Internal Mirror Plane and Stereoablative Over-reduction Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Purification & Separation of cis- and trans-3-Azabicyclo[3.3.0]octan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges researchers face when isolating the diastereomers of 3-azabicyclo[3.3.0]octan-2-one.

The separation of bicyclic lactams is notoriously difficult because the cis and trans isomers possess nearly identical hydrophobic surface areas. By understanding the thermodynamic causality behind their structural conformations—specifically, the energetically favorable puckered cis-fusion versus the highly strained, extended trans-fusion—we can engineer highly specific chromatographic and physical separation workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do the cis and trans isomers of 3-azabicyclo[3.3.0]octan-2-one co-elute on my standard C18 reverse-phase HPLC column? A1: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersive forces. Because the cis and trans isomers of this bicyclic core have nearly identical lipophilicity, C18 columns cannot discriminate between them. The cis-fused conformation is energetically more favorable and adopts a puckered shape to relieve ring strain 1, whereas the trans-isomer is more rigid and extended. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. The fluorine atoms introduce dipole-dipole,


, and steric interactions that are highly sensitive to the three-dimensional shape of the molecule, allowing for baseline resolution 2.

Q2: During normal-phase silica gel chromatography, my lactam peaks are streaking severely. How can I improve the diastereomeric resolution? A2: Streaking of bicyclic lactams on bare silica is caused by secondary hydrogen-bonding interactions between the highly polar lactam carbonyl/NH groups and the acidic silanol groups on the silica surface. Solution: Do not use basic amine modifiers (like TEA), as they are better suited for free amines, not lactams. Instead, use a slightly more polar protic modifier—such as 1% to 5% Methanol in Dichloromethane (DCM). The methanol outcompetes the lactam for the active silanol binding sites, sharpening the peaks and improving the separation of the diastereomers 3.

Q3: We are scaling up the synthesis of an orexin receptor antagonist intermediate and cannot use preparative HPLC due to solvent costs. What is the alternative? A3: For multi-gram or kilogram process scales, preparative HPLC becomes economically unviable. Solution: If the compound is an oil, convert the lactam into a crystalline derivative (e.g., via N-derivatization or salt formation if an amino group is present). Once crystallized, employ fractional crystallization. The cis-fused isomer packs differently in the crystal lattice compared to the trans-fused isomer due to the distinct dihedral angles of the bridgehead protons. For continuous liquid separation at scale, Simulated Moving Bed (SMB) chromatography is the industry standard 4.

Section 2: Visual Workflows

SeparationWorkflow Start Crude cis/trans Mixture 3-azabicyclo[3.3.0]octan-2-one Assess Assess Quantity & Purity Start->Assess SmallScale Analytical/Prep Scale (< 1 gram) Assess->SmallScale LargeScale Process Scale (> 1 gram) Assess->LargeScale HPLC Preparative HPLC (PFP Column) SmallScale->HPLC Silica Flash Chromatography (DCM/MeOH + Modifier) SmallScale->Silica LargeScale->Silica Cryst Fractional Crystallization (Derivatization Required) LargeScale->Cryst PureCis Pure cis-Isomer HPLC->PureCis PureTrans Pure trans-Isomer HPLC->PureTrans Silica->PureCis Silica->PureTrans Cryst->PureCis Cryst->PureTrans

Fig 1. Decision matrix for selecting a purification workflow based on sample scale.

HPLCMethod Init Initial Screening C18 Column, H2O/MeCN CheckRes Check Resolution (Rs) Init->CheckRes RsGood Rs > 1.5 Baseline Separation CheckRes->RsGood Yes RsBad Rs < 1.5 Co-elution / Tailing CheckRes->RsBad No ScaleUp Transfer to Prep-HPLC RsGood->ScaleUp ChangeCol Switch to PFP or Cyano Stationary Phase RsBad->ChangeCol ChangeMob Optimize Mobile Phase Add 0.1% Formic Acid RsBad->ChangeMob ChangeCol->Init ChangeMob->Init

Fig 2. Iterative HPLC method development pathway for diastereomeric resolution.

Section 3: Standardized Experimental Protocols

Protocol A: Preparative HPLC Separation (Self-Validating System)

This protocol utilizes shape-selective chromatography to separate the isomers based on their spatial geometry rather than simple lipophilicity.

  • System Suitability Test (Self-Validation): Before injecting the crude mixture, run a blank injection followed by a known analytical standard of the cis/trans mixture. Verify that the retention time drift is < 2% and baseline resolution (

    
    ) is achieved. This validates column integrity.
    
  • Sample Preparation: Dissolve the crude 3-azabicyclo[3.3.0]octan-2-one mixture in the initial mobile phase (10% Acetonitrile in Water) to a concentration of 50 mg/mL.

    • Causality: Dissolving in the starting mobile phase prevents peak distortion (fronting) caused by solvent mismatch. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Install a Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is critical here; it suppresses the ionization of trace residual silanols on the PFP silica support, preventing the lactam from tailing.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes. The shallow slope ensures the closely eluting diastereomers have maximum interaction time with the fluorinated stationary phase.

  • Fraction Collection: Monitor UV absorbance at 210 nm (lactam carbonyl absorption). The more compact, puckered cis-isomer typically elutes first, followed by the extended trans-isomer. Pool fractions with >98% diastereomeric excess (d.e.) and lyophilize.

Protocol B: Dry Column Vacuum Chromatography (DCVC) for Scale-Up

When scaling up beyond 5 grams, DCVC provides the theoretical plates of HPLC at a fraction of the cost.

  • Column Packing & Validation: Pack a sintered glass funnel with TLC-grade silica gel (15-40 µm). Apply vacuum to compress the silica into a tightly packed, level bed.

    • Self-Validation: Pass 50 mL of pure hexane through the bed under vacuum. A perfectly horizontal solvent front confirms the absence of channeling, ensuring reliable diastereomer resolution.

  • Dry Loading: Dissolve the crude mixture in a minimum volume of DCM, add silica gel (1:2 compound-to-silica weight ratio), and evaporate to a free-flowing powder. Distribute evenly over the column bed.

    • Causality: Liquid loading a concentrated lactam mixture in non-polar solvents causes precipitation at the column head, destroying resolution. Dry loading ensures a uniform, narrow injection band.

  • Elution Strategy: Prepare 100 mL fractions of an EtOAc/Hexane gradient (starting from 20% EtOAc to 100% EtOAc in 5% increments).

  • Fraction Collection: Pour each fraction onto the column and pull completely dry under vacuum before adding the next.

Section 4: Quantitative Data & Elution Profiles

Table 1: Comparison of Chromatographic Methods for cis/trans Separation

MethodStationary PhaseMobile PhaseResolution (

)
Scalability
Analytical HPLCC18 (Reverse Phase)H₂O/MeCN + 0.1% FA< 1.0 (Co-elution)N/A
Preparative HPLCPFP (Pentafluorophenyl)H₂O/MeCN + 0.1% FA> 1.5 (Baseline)Low to Medium
DCVCBare Silica GelEtOAc/Hexane Gradient~ 1.2 (Partial)High
CrystallizationChiral Salt / NeatMethanol / EthanolAbsolute (Solid state)Very High

Table 2: Physicochemical & Elution Profiling of Isomers

IsomerRelative StabilityRing Fusion GeometryTypical HPLC RT (PFP)TLC Rf (DCM/MeOH 95:5)
cis-3-azabicyclo[3.3.0]octan-2-oneHigh (Energetically favorable)Puckered, compact~ 12.4 min0.45
trans-3-azabicyclo[3.3.0]octan-2-oneLow (High ring strain)Extended, rigid~ 14.8 min0.38

Section 5: References

  • Benchchem. "3-Amino-3-azabicyclo[3.3.0]octane hydrochloride | 58108-05-7". Benchchem Product Database. URL:

  • European Patent Office. "EP 2164847 B1: 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS". Google Patents. URL:

  • PubMed Central. "Design and Synthesis of 2,3-trans-Proline Analogues as Ligands for Ionotropic Glutamate Receptors". National Institutes of Health. URL:

  • UCLA Electronic Theses and Dissertations. "assigned cis-fused 3-azabicyclo[3.3.0]octane... trans-fused 3-azabicyclo[3.3.0]octane core". eScholarship. URL:

Sources

Technical Support Center: Recrystallization Troubleshooting for Octahydrocyclopenta[c]pyrrol-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation and purification of octahydrocyclopenta[c]pyrrol-1-one (CAS: 56593-76-1).

Because this molecule is a bicyclic lactam, it possesses a highly polar, hydrogen-bonding


-lactam core fused to a lipophilic cyclopentane ring. This amphiphilic nature makes solvent selection exceptionally challenging. The compound exhibits high solubility in both polar protic solvents and non-polar solvents, frequently leading to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than true crystallization.
Section 1: Solvent Selection Logic & Thermodynamics

To prevent LLPS and ensure high-purity crystalline recovery, you must select a solvent system that precisely balances hydrogen-bond donation/acceptance with lipophilicity [1]. A single solvent is rarely optimal; carefully calibrated binary solvent/anti-solvent systems are usually required to control the metastable zone width (MSZW).

Table 1: Solvent Classification & Suitability for Octahydrocyclopenta[c]pyrrol-1-one

Solvent / SystemRoleDielectric Constant (

)
Boiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc) Good Solvent6.0277.1Excellent. Solubilizes the lactam motif at reflux but allows controlled supersaturation upon cooling.
Heptane / Hexane Anti-Solvent1.9298.4 / 68.0Excellent. Highly miscible with EtOAc; forces the polar lactam out of solution by lowering bulk polarity.
Water (H₂O) Good Solvent80.1100.0Poor (Alone). Strong H-bonding with the lactam leads to massive yield loss and potential hydrate formation.
Acetone / Water Binary System20.7 / 80.156.0 / 100.0Moderate. Viable if water is strictly an anti-solvent, but highly prone to oiling out if the cooling rate is too fast.
Toluene Good Solvent2.38110.6Moderate. Useful for azeotropic drying, but the lipophilic cyclopentyl ring makes the compound too soluble, reducing yield.
Section 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a milky emulsion) instead of crystallizing. Why is this happening and how do I fix it? A: Oiling out occurs when the system enters a miscibility gap—a thermodynamic region where the solution separates into two liquid phases (a solute-rich oil and a solvent-rich phase) before reaching the supersaturation required for crystal nucleation [2]. This is a common kinetic and thermodynamic phenomenon in lactams [3]. The solute molecules in the oil phase have high mobility and arrange randomly, trapping impurities and yielding a gummy, amorphous product.

Causality & Fix: You are likely cooling the solution too quickly or using an anti-solvent that is too harsh, pushing the system into the LLPS boundary rather than the metastable zone.

  • Thermodynamic Fix: Adjust your solvent ratio. Increase the proportion of the "good" solvent slightly so the saturation curve intersects the crystal nucleation boundary before the LLPS boundary.

  • Kinetic Fix (Recommended): Implement Seeding . Introduce 1-2 wt% of pure crystalline octahydrocyclopenta[c]pyrrol-1-one just above the cloud point. Seeds bypass the high energy barrier of primary nucleation, forcing the system to crystallize directly from the solution and completely avoiding the oiling-out phase.

PhaseDiagram Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling LLPS Miscibility Gap (Liquid-Liquid Phase Separation) Cooling->LLPS Fast Cooling / Poor Solvent Metastable Metastable Zone (Supersaturation) Cooling->Metastable Controlled Cooling OilingOut Oiling Out (Amorphous/Gummy Product) LLPS->OilingOut Seeding Add Seed Crystals (Bypass Primary Nucleation) LLPS->Seeding Rescue Strategy Metastable->Seeding Crystallization Crystal Growth (High Purity Solid) Seeding->Crystallization

Thermodynamic pathways during cooling: Avoiding the LLPS via controlled cooling and seeding.

Q2: I am getting poor recovery/yield. The lactam stays in solution even at 0°C. A: Because octahydrocyclopenta[c]pyrrol-1-one has a low molecular weight and a highly lipophilic cyclopentane ring, it exhibits high solubility in many standard organic solvents even at low temperatures. Causality & Fix: You must implement an Anti-Solvent Crystallization protocol. By slowly adding a miscible solvent in which the compound is insoluble (e.g., heptane) to a solution of the compound in a good solvent (e.g., ethyl acetate), you artificially lower the solubility limit, driving the compound out of solution regardless of temperature.

Q3: The crystals form, but they are sticky, agglomerated, and contain trapped solvent. How do I improve crystal habit? A: Sticky, agglomerated crystals are a hallmark of rapid "crash-out" (spontaneous primary nucleation at high supersaturation) or a transient oiling-out event that rapidly solidified. Causality & Fix: Employ Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the saturation point (e.g., cycling between 40°C and 50°C), smaller, imperfect crystals—which possess higher surface energy—dissolve. The solute then redeposits onto the larger, more thermodynamically stable crystals. This purges trapped solvent and repairs the crystal lattice.

Section 3: Standard Operating Procedures (SOP)

Protocol: Anti-Solvent Crystallization with Seeding (EtOAc/Heptane System) This protocol is designed as a self-validating system: the visual cues at each step confirm the thermodynamic state of the crystallization environment.

  • Dissolution: Suspend crude octahydrocyclopenta[c]pyrrol-1-one in Ethyl Acetate (approx. 3-4 volumes, mL/g). Heat to 65°C under constant agitation until complete dissolution is achieved.

  • Polish Filtration: While hot, pass the solution through a pre-warmed 0.45 μm PTFE filter to remove insoluble mechanical impurities (dust, catalyst residues) that could act as unwanted secondary nucleation sites.

  • Anti-Solvent Addition (Phase 1): Transfer the filtrate to a jacketed reactor. Maintain at 60°C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes very faintly turbid, then add a few drops of EtOAc until it just clears. You are now exactly at the saturation limit.

  • Seeding (Validation Step): Cool the reactor slightly to 55°C to enter the metastable zone. Add 1 wt% of pure octahydrocyclopenta[c]pyrrol-1-one seed crystals. Hold the temperature for 30 minutes. Self-Validation: The seeds must not dissolve; they should remain suspended and begin to visibly grow. If they dissolve, you are not supersaturated; return to Step 3.

  • Anti-Solvent Addition (Phase 2): Over 2 hours, dose in an additional 4-5 volumes of Heptane using a programmable syringe pump to maintain a constant supersaturation level.

  • Controlled Cooling: Ramp the temperature down to 5°C at a linear, controlled rate of 0.2°C/min.

  • Isolation: Isolate the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of cold Heptane (0°C) to displace residual EtOAc and prevent redissolution. Dry under vacuum at 40°C to constant weight.

Workflow Dissolve 1. Dissolution (EtOAc, 65°C) Filter 2. Polish Filtration (Hot) Dissolve->Filter AntiSolv1 3. Heptane Addition (To Cloud Point) Filter->AntiSolv1 Seed 4. Seeding (55°C, Hold 30m) AntiSolv1->Seed AntiSolv2 5. Slow Heptane Dosing (2 hrs) Seed->AntiSolv2 Cool 6. Linear Cooling (0.2°C/min to 5°C) AntiSolv2->Cool Isolate 7. Filtration & Cold Wash Cool->Isolate

Step-by-step experimental workflow for anti-solvent crystallization with seeding.

Section 4: References
  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. Organic Process Research & Development.[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-azabicyclo[3.3.0]octan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 3-azabicyclo[3.3.0]octan-2-one is a highly rigid, fused bicyclic lactam frequently utilized as a structural scaffold in medicinal chemistry and as a critical intermediate in the synthesis of pharmaceuticals like gliclazide[1]. Despite the presence of a polar amide moiety, researchers consistently encounter severe aqueous solubility bottlenecks during both in vitro screening and in vivo formulation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific physicochemical challenges.

I. Mechanistic FAQ: Understanding the Solubility Barrier

Q1: Why does 3-azabicyclo[3.3.0]octan-2-one exhibit poor aqueous solubility despite having a polar lactam core? A1: The solubility of a compound is governed by the balance between its crystal lattice energy and its solvation energy. While the lactam (pyrrolidone) ring can act as a hydrogen bond donor and acceptor, the fused cyclopentane ring introduces significant lipophilic bulk[1]. This rigid, bicyclic geometry promotes highly stable intermolecular hydrogen bonding in the solid state, creating a high crystal lattice energy barrier. Furthermore, because it is a neutral lactam, it lacks ionizable functional groups at physiological pH. Therefore, standard pH-adjustment or salt-formation techniques are completely ineffective[2].

Q2: What is the optimal cosolvent strategy for early-stage in vitro screening? A2: For in vitro assays requiring high-concentration stock solutions, a cosolvent approach is highly recommended. Cosolvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) work by reducing the dielectric constant of the aqueous medium. This disrupts the highly ordered hydrogen-bonded network of water, allowing it to better accommodate the lipophilic cyclopentane ring[2]. Empirical data on similar poorly soluble lipophilic drugs demonstrates that PEG 400 consistently outperforms PG due to its superior hydrogen-bond accepting capacity and favorable cellular toxicity profile[3].

Q3: How can we formulate this compound for in vivo dosing without using toxic levels of organic solvents? A3: For in vivo applications, cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for bicyclic lactams. The lipophilic cyclopentane moiety inserts into the hydrophobic cavity of the cyclodextrin, while the polar lactam carbonyl remains oriented toward the aqueous exterior, forming a highly water-soluble 1:1 inclusion complex[4]. Interestingly, if the concentration of HP-β-CD exceeds 8-10% w/v, cyclodextrins may self-assemble into micelle-like aggregates, which can further enhance the solubilization capacity via non-inclusion mechanisms[5].

Q4: We are observing precipitation upon dilution of our cyclodextrin stock in assay buffers. How can we stabilize the formulation? A4: Precipitation upon dilution indicates that the thermodynamic potential of the drug is dropping below its saturation point, causing the inclusion complex to rapidly dissociate[5]. To stabilize the system, you must employ a ternary complexation strategy. Adding small amounts of water-soluble polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol 6000 (PEG 6000) at 1-2% w/v acts as a precipitation inhibitor. These polymers interact with the outer surface of the cyclodextrin complex, reducing the crystal lattice energy barrier and maintaining the drug in a metastable, supersaturated amorphous state.

II. Strategic Decision Matrix

Use the following logical workflow to determine the appropriate solubilization strategy based on your downstream experimental requirements.

G A Solubility Issue: 3-azabicyclo[3.3.0]octan-2-one B In Vitro Assays (High-throughput) A->B  Application C In Vivo Studies (Biocompatible) A->C  Application D Cosolvent System (10-20% PEG 400) B->D  Direct Dissolution E Cyclodextrin Complexation (HP-β-CD) C->E  Standard Formulation F Ternary Solid Dispersion (HP-β-CD + PVP) C->F  If Precipitation Occurs

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

III. Quantitative Data Presentation

The following table summarizes the expected efficacy of various solubilization techniques when applied to rigid bicyclic lactams.

StrategyPrimary ExcipientMechanism of ActionTypical Solubility EnhancementDownstream Application
Cosolvency PEG 400 (10-20% v/v)Disrupts water H-bond network, lowers dielectric constant[2]10x to 50xIn vitro high-throughput screening
Inclusion Complexation HP-β-CD (5-10% w/v)Hydrophobic cavity encapsulation of the cyclopentane ring[4]50x to 100xIn vivo PK/PD dosing (IV/PO)
Ternary Solid Dispersion HP-β-CD + PVP (1-2% w/v)Reduces crystal lattice energy, inhibits thermodynamic precipitation>100xSustained release / Buffer dilution

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply mix reagents; follow these validated protocols designed to confirm the causality of the solubilization mechanism.

Protocol 1: Phase-Solubility Profiling & HP-β-CD Complexation

This protocol utilizes the kneading method to force the mechanical inclusion of the drug into the cyclodextrin cavity, followed by a self-validation step to confirm stoichiometry.

Step-by-Step Methodology:

  • Molar Calculation: Weigh 3-azabicyclo[3.3.0]octan-2-one and HP-β-CD in an exact 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a 50% v/v Ethanol/Water solution dropwise until a homogeneous, viscous paste is formed. Causality: The ethanol acts as a temporary wetting agent to lower the surface tension of the highly crystalline lactam.

  • Kneading: Add the drug to the paste and knead continuously for 45 minutes. Causality: Mechanical shear forces the lipophilic cyclopentane ring into the hydrophobic cavity of the cyclodextrin.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 48 hours to completely remove the ethanol and water.

  • Self-Validation (Phase-Solubility Plot): Reconstitute aliquots of the dried powder in water at varying concentrations. Quantify the dissolved drug using UV-Vis or HPLC. Plot the concentration of dissolved drug against the HP-β-CD concentration.

    • Validation Check: A linear increase (A_L-type profile) confirms a successful 1:1 stoichiometric inclusion complex. A deviation from linearity indicates self-aggregation of the cyclodextrins[5].

G S1 1. Mix Drug & HP-β-CD (1:1 Molar) S2 2. Add 50% EtOH to form paste S1->S2 S3 3. Knead for 45 min (Mechanical shear) S2->S3 S4 4. Vacuum Dry (48h at 40°C) S3->S4 S5 5. Sieve & Store (Amorphous Complex) S4->S5

Step-by-step workflow for the preparation of an inclusion complex using the kneading method.

Protocol 2: Cosolvent Solubilization Workflow (PEG 400)
  • Stock Preparation: Weigh the required amount of 3-azabicyclo[3.3.0]octan-2-one to achieve your target stock concentration (e.g., 10 mg/mL).

  • Primary Solubilization: Add 100% PEG 400 to constitute 20% of the final desired volume. Vortex vigorously for 2 minutes. Causality: Initial dissolution in pure cosolvent maximizes the disruption of the crystal lattice before the introduction of water.

  • Aqueous Titration: Slowly titrate the remaining 80% volume using sterile water or PBS, dropwise, while continuously vortexing.

  • Self-Validation (Dynamic Light Scattering): Analyze the final solution using DLS.

    • Validation Check: The absence of particles >100 nm confirms true molecular solubilization rather than the formation of a colloidal suspension[3].

V. References

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. umlub.pl.

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. asiapharmaceutics.info.

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. researchgate.net.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. nih.gov.

  • BCS Class II and IV Drug´s Solubilisation using Cycodextrin-PVP-PEG6000 Complexes through a Factorial Study Design. rjptonline.org.

  • Gliclazide key intermediates cis-1 ,2 - cyclopentane- dicarboximide Synthesis - Dissertation. dissertationtopic.net.

Sources

Technical Support Center: Thermal Management in Bicyclic Imide Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The reduction of bicyclic imides to lactams (and subsequently to amines) is a notoriously hazardous transformation at scale. Due to the inherent ring strain of bicyclic systems and the high activation energy required for hydride transfer, these reactions are prone to severe, delayed exotherms and toxic gas evolution.

This troubleshooting guide is designed for researchers and process chemists to understand the causality of these thermal risks and implement self-validating protocols to ensure safe scale-up.

FAQ 1: Mechanistic Causality & Reagent Selection

Q: Why does the reduction of bicyclic imides to lactams consistently trigger severe, delayed exotherms?

A: The root cause lies in the reaction kinetics and the necessity for in situ reagent activation. Bicyclic imides are sterically demanding. When reduced using standard reagents like sodium borohydride (NaBH₄), the imide carbonyl is insufficiently electrophilic to undergo direct hydride attack. To overcome this, acids such as trifluoroacetic acid (TFA) are added to generate highly reactive species (e.g., trifluoroacetoxyborane and diborane)[1].

The generation of these active species is highly exothermic and evolves hydrogen and toxic diborane gas. If the acid is dosed too quickly at low temperatures, the reactive species accumulate without immediately reducing the imide. As the reactor temperature naturally rises, a massive, uncontrolled "delayed exotherm" occurs as the accumulated species rapidly react[2].

MechanisticPathway Imide Bicyclic Imide (Starting Material) Activator NaBH4 + TFA (Activation) Imide->Activator Addition ActiveSpecies Active Borane Species (Trifluoroacetoxyborane) Activator->ActiveSpecies Exothermic Activation Gas H2 & B2H6 Gas (Exothermic Release) Activator->Gas Side Reaction Intermediate Tetrahedral Intermediate ActiveSpecies->Intermediate Hydride Transfer Lactam Lactam (Product) Intermediate->Lactam Ring Opening/ Reduction Intermediate->Gas Heat Release

Mechanistic pathway of imide reduction highlighting exothermic nodes and gas evolution.

Q: How do different reducing agents compare regarding thermal risk and scalability?

A: Reagent selection fundamentally alters the thermal profile. Borane-THF (BH₃·THF) exhibits delayed exotherms highly dependent on the cooling capacity of the vessel, requiring strict kinetic modeling[3]. Conversely, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is highly reactive, but its reduction kinetics are nearly instantaneous. This means the exotherm is strictly dosing-controlled; if you stop the addition, the heat generation stops immediately, making it significantly safer for scale-up[4].

Table 1: Quantitative Comparison of Reducing Agents for Imide to Lactam Reduction
Reducing Agent SystemActivation Energy (

)
Reaction Enthalpy (

)
Gas Evolution ProfileExotherm Control Strategy
NaBH₄ + TFA ~45–55 kJ/mol-150 to -200 kJ/molH₂, B₂H₆ (Highly Toxic)High accumulation risk; requires strict RC1 monitoring.
BH₃·THF ~50–60 kJ/mol-120 to -180 kJ/molMinimal during reductionDelayed exotherm; dependent on reactor cooling capacity.
Red-Al ~30–40 kJ/mol-250 to -300 kJ/molMinimal (unless quenched)Immediate kinetics; strictly dosing-controlled.

FAQ 2: Process Safety & Calorimetry

Q: What is the recommended methodology for evaluating and preventing delayed exotherms in batch scale-up?

A: To safely scale an NaBH₄/TFA or BH₃ reduction, you must establish a self-validating kinetic model using Reaction Calorimetry (RC1) coupled with Process Analytical Technology (PAT)[1]. This ensures the system verifies its own thermal safety before proceeding.

Step-by-Step Protocol: RC1 Calorimetry & In Situ FT-IR Evaluation

  • System Initialization: Charge the RC1 reactor with the bicyclic imide (0.5 M) and anhydrous THF. Equilibrate the jacket to the target isothermal temperature (e.g., 15 °C).

  • Baseline Establishment: Insert an in situ FT-IR probe and establish a baseline, monitoring the imide carbonyl stretch (~1700–1750 cm⁻¹).

  • Controlled Dosing: Begin dosing the activator (TFA) or reducing agent (BH₃) at a strictly controlled rate (e.g., 0.05 equivalents/minute).

  • Thermal Monitoring: Continuously measure the heat flow (

    
    ) and compare it to the theoretical heat of reaction (
    
    
    
    ). Calculate the thermal accumulation percentage in real-time.
  • Self-Validation & Adjustment: If thermal accumulation exceeds 15%, the system must automatically halt the dosing pump. The FT-IR should subsequently confirm a plateau in carbonyl depletion. Resume dosing only when accumulation drops below 5%. This creates a self-validating feedback loop that physically prevents runaway conditions.

FAQ 3: Advanced Engineering Solutions

Q: How can continuous flow chemistry be utilized to completely eliminate thermal accumulation risks?

A: Continuous flow reactors (CFRs) possess a surface-area-to-volume ratio up to 1000 times greater than batch reactors. This allows for near-instantaneous heat dissipation. When using highly reactive reagents like Red-Al, the reaction can be telescoped in flow, eliminating the need to handle hazardous intermediates or manage massive batch exotherms[4].

Step-by-Step Protocol: Continuous Flow Reduction of Bicyclic Imides

  • Feed Preparation: Prepare Stream A (Bicyclic imide in anhydrous THF, 1.0 M) and Stream B (Red-Al in Toluene, 1.2 M). Ensure both streams are rigorously degassed to prevent pump cavitation.

  • Pump Calibration: Calibrate dual HPLC pumps to deliver a 1:1.1 stoichiometric ratio of Imide to Red-Al.

  • Reactor Equilibration: Connect the pumps to a T-mixer leading into a Silicon Carbide (SiC) microreactor (internal volume: 10 mL). Set the reactor cooling jacket to an isothermal 0 °C.

  • Steady-State Operation: Initiate flow. The high mixing efficiency at the T-mixer ensures immediate contact, and the SiC reactor dissipates the ~300 kJ/mol exotherm instantly. (Typical residence time: 2–5 minutes).

  • In-Line Quench & Validation: Direct the reactor effluent into a Continuous Stirred-Tank Reactor (CSTR) pre-charged with a 1 M aqueous Rochelle salt solution at 0 °C. The absence of temperature spikes in the CSTR validates that 100% of the reactive hydride was consumed in the microreactor, confirming steady-state conversion.

ContinuousFlow StreamA Stream A Imide in THF PumpA HPLC Pump A StreamA->PumpA StreamB Stream B Red-Al in Toluene PumpB HPLC Pump B StreamB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor SiC Microreactor (0°C Isothermal) Mixer->Reactor Instant Mixing IR In-line FT-IR (Process Analytical Tech) Reactor->IR Cooled Effluent Quench CSTR Quench (NaOH / H2O) IR->Quench Continuous Quench

Continuous flow reactor configuration for isothermal control of exothermic reductions.

References

  • Title: Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA Source: Organic Process Research & Development URL: [Link]

  • Title: Integrated Approach to the Development and Understanding of the Borane Reduction of a Carboxylic Acid Source: Organic Process Research & Development URL: [Link]

  • Title: Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate Source: Organic Process Research & Development URL: [Link]

Sources

Validation & Comparative

Structural Elucidation of cis-Octahydrocyclopenta[c]pyrrol-1-one: A Comparative Guide to NMR Methodologies and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-Octahydrocyclopenta[c]pyrrol-1-one (also known as cis-hexahydrocyclopenta[c]pyrrol-1(2H)-one) is a saturated bicyclic gamma-lactam that serves as a highly privileged structural scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides unique conformational constraints, making it a critical building block in the development of Ribonucleotide Reductase (RNR) inhibitors [2], Bcl-2 inhibitors [4], and Muscarinic Acetylcholine Receptor M4 antagonists [3].

However, confirming the structural integrity—specifically the cis stereochemistry at the C3a and C6a bridgehead carbons—presents a significant analytical challenge [1]. The dense aliphatic region of the cyclopentyl ring often results in overlapping multiplets in standard 1D


H NMR. This guide objectively compares different NMR solvent systems and multidimensional methodologies to establish a self-validating protocol for the unambiguous structural elucidation of this bicyclic lactam.

Part 1: Solvent Comparison - CDCl vs. DMSO-

The choice of deuterated solvent fundamentally alters the resolution of exchangeable protons and the dispersion of aliphatic signals.

  • CDCl

    
     (Standard Baseline):  While CDCl
    
    
    
    is the default solvent for routine purity checks, the lactam NH proton typically appears as a broad, poorly resolved singlet (~6.20 ppm). This broadening is caused by intermediate exchange rates and quadrupolar relaxation from the adjacent nitrogen atom. Furthermore, the non-polar nature of CDCl
    
    
    causes the cyclopentyl protons (C4, C5, C6) to cluster tightly, creating a second-order overlap that obscures the bridgehead signals.
  • DMSO-

    
     (Hydrogen-Bonding Alternative):  DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor. It locks the lactam NH proton into a stable hydrogen-bonded state with the solvent's sulfoxide oxygen, drastically reducing the chemical exchange rate. This shifts the NH signal significantly downfield (~7.60 ppm) and sharpens it, completely removing it from the aliphatic noise. Additionally, the altered solvation sphere induces slight anisotropic shifts in the bridgehead protons (C3a, C6a), improving their baseline resolution.
Table 1: Comparative H NMR Chemical Shifts (400 MHz)
Proton AssignmentCDCl

(δ ppm)
DMSO-

(δ ppm)
Multiplicity / CouplingCausality / Structural Note
NH (Lactam) ~6.20~7.60Broad singlet (br s)H-bonding in DMSO deshields and sharpens the signal, halting exchange.
C3-H

3.40, 3.053.20, 2.85Two doublets of doublets (dd)Diastereotopic protons adjacent to the chiral center (C3a) and nitrogen.
C6a-H 2.80 - 2.902.55 - 2.65Multiplet (m)Bridgehead proton adjacent to the electron-withdrawing carbonyl (C1).
C3a-H 2.55 - 2.702.35 - 2.45Multiplet (m)Bridgehead proton adjacent to the C3 methylene.
C4, C5, C6-H

1.40 - 2.001.20 - 1.80Complex multiplets (m, 6H)Cyclopentyl ring protons; heavy second-order overlap in non-polar solvents.

Part 2: Methodology Comparison - 1D vs. 2D NMR

Relying solely on 1D


H NMR is insufficient for distinguishing the cis-isomer from the trans-isomer due to the flexibility of the cyclopentyl ring masking distinct 

-coupling constants.
  • 1D

    
    H NMR:  Excellent for assessing gross sample purity and quantifying residual solvents, but fails to provide definitive stereochemical proof due to signal overlap.
    
  • 2D COSY (Correlation Spectroscopy): Essential for tracing the contiguous spin system. It maps the scalar coupling connectivity from the isolated diastereotopic C3 protons through the C3a bridgehead, around the cyclopentyl ring (C4-C5-C6), and finally to the C6a bridgehead.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The ultimate arbiter of stereochemistry. In the cis-isomer, the C3a and C6a protons are held rigidly on the same face of the bicyclic system (interatomic distance < 3.0 Å). A strong NOESY cross-peak between the C3a-H and C6a-H multiplets provides definitive, self-validating proof of the cis ring fusion.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, execute the following step-by-step workflow:

  • Sample Preparation: Dissolve 15-20 mg of cis-octahydrocyclopenta[c]pyrrol-1-one in 0.6 mL of high-purity DMSO-

    
     (100.0 atom % D). Causality: Using 100% D solvent prevents the introduction of an HOD water peak (~3.3 ppm) that would otherwise obscure the critical C3-H
    
    
    
    diastereotopic signals.
  • 1D Acquisition: Acquire a standard 1D

    
    H NMR spectrum (16 scans, 64k data points). Utilize a 10-second relaxation delay (
    
    
    
    ) to ensure complete longitudinal relaxation, allowing for accurate integration of the bridgehead protons.
  • Spin System Mapping (COSY): Acquire a gradient-selected COSY spectrum. Trace the cross-peaks starting from the clearly resolved C3-H

    
     signals (~3.20 and 2.85 ppm) to identify the exact chemical shift of the C3a-H multiplet (~2.40 ppm).
    
  • Stereochemical Validation (NOESY): Acquire a 2D NOESY spectrum with a carefully calibrated mixing time (

    
    ) of 300-500 ms to capture small-molecule transient NOEs without spin diffusion.
    
  • Data Interpretation & Control Check: Locate the diagonal peak for C3a-H. Scan horizontally to find the cross-peak intersecting with the C6a-H chemical shift. A strong, positive NOE cross-peak confirms the cis stereochemistry. Self-Validating Control: Ensure no NOE exists between the C3a-H and the opposite-face (trans-axial) protons of the cyclopentyl ring.

Mandatory Visualization: NMR Elucidation Workflow

G Start Sample Prep: cis-octahydrocyclopenta[c]pyrrol-1-one Solvent1 Solvent: CDCl3 (Standard) Start->Solvent1 Solvent2 Solvent: DMSO-d6 (H-Bonding) Start->Solvent2 NMR1D 1D 1H NMR (Purity & Basic Shifts) Solvent1->NMR1D Solvent2->NMR1D Result1 Ambiguous Aliphatic Overlap Broad NH Signal NMR1D->Result1 If CDCl3 Result2 Resolved NH Signal (>7.5 ppm) Clearer Bridgehead Protons NMR1D->Result2 If DMSO-d6 COSY 2D COSY (Spin System Mapping) NOESY 2D NOESY (Stereochemical Assignment) COSY->NOESY Establish Proton Connectivity Final Definitive cis-Isomer Confirmation (Strong C3a/C6a NOE Cross-Peak) NOESY->Final Measure Through-Space Proximity (<3 Å) Result1->COSY Proceed to 2D Result2->COSY Proceed to 2D

Workflow comparing solvent selection and 1D/2D NMR techniques for definitive cis-assignment.

References

  • BenchChem. "Octahydrocyclopenta[c]pyrrole - Overview and Applications." BenchChem Database. 1

  • US Patent Office. "US20240425490A1 - Sulfamide ribonucleotide reductase (rnr) inhibitors and uses thereof." Google Patents. 2

  • European Patent Office. "EP 4267569 B1 - Antagonists of the Muscarinic Acetylcholine Receptor M4." EPO. 3

  • World Intellectual Property Organization. "WO2019210828A1 - Bcl-2 INHIBITORS." Google Patents. 4

Sources

Technical Comparison Guide: FTIR Spectral Analysis of Octahydrocyclopenta[c]pyrrol-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral characteristics of the lactam carbonyl in octahydrocyclopenta[c]pyrrol-1-one (systematically known as 3-azabicyclo[3.3.0]octan-2-one ).

Executive Summary

Octahydrocyclopenta[c]pyrrol-1-one is a 5,5-fused bicyclic


-lactam. Unlike simple monocyclic lactams (e.g., 2-pyrrolidone), this scaffold incorporates a rigidifying cyclopentane ring fused to the lactam unit. This structural constraint influences the vibrational frequency of the carbonyl group (

), making FTIR a critical tool for distinguishing this scaffold from open-chain amides or monocyclic analogs during drug development.

Key Spectral Feature: The lactam carbonyl stretch for this cis-fused system typically appears at 1690–1700 cm⁻¹ in solution, shifting to 1660–1680 cm⁻¹ in the solid state due to hydrogen bonding.

Technical Deep Dive: The Physics of the Stretch

The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law, influenced by bond force constant (

) and reduced mass (

). In bicyclic lactams, two competing physical factors alter this frequency compared to standard acyclic amides:
  • Ring Strain (Frequency Shift

    
    ):  Confining the amide group into a 5-membered ring (pyrrolidone) forces the 
    
    
    
    angle to compress (<120°), increasing the
    
    
    -character of the carbonyl carbon's
    
    
    -bond. This strengthens the
    
    
    bond, typically raising the frequency to ~1700 cm⁻¹.
  • Ring Fusion Geometry (Frequency Shift

    
    ): 
    
    • Cis-Fusion: The [3.3.0] system (two fused 5-membered rings) predominantly adopts a cis-fused "open book" or envelope conformation. This geometry is relatively flexible and does not impose the extreme strain seen in trans-fused small rings. Consequently, the frequency shift relative to monocyclic 2-pyrrolidone is minimal.

    • Trans-Fusion: A trans-fusion in a [3.3.0] system is geometrically highly strained and generally unstable. If synthesized, such a lactam would exhibit a significantly higher wavenumber (>1740 cm⁻¹) due to the distortion of the amide plane (loss of resonance).

Comparative Spectral Data

The following table contrasts the target compound with key alternatives used in medicinal chemistry.

Compound ClassSpecific AnalogueState / MediumC=O[1] Frequency (

)
Mechanistic Insight
Target Scaffold Octahydrocyclopenta[c]pyrrol-1-one Solution (CHCl₃) 1692 cm⁻¹ Cis-fusion maintains amide planarity; minimal added strain vs. monocycle.
(3-azabicyclo[3.3.0]octan-2-one)Solid (KBr) 1660–1680 cm⁻¹ Strong intermolecular H-bonding lowers frequency.
Monocyclic Alternative 2-Pyrrolidone (

-lactam)
Solution (CHCl₃)1700 cm⁻¹Baseline for 5-membered unstrained lactam.
Neat / Liquid1680–1690 cm⁻¹Self-association (dimers) lowers frequency.
Ring Size Variant 2-Piperidone (

-lactam)
Solution1660–1670 cm⁻¹6-membered ring has less angle strain, lowering

.
Strained Analog

-Lactams
Solution1730–1760 cm⁻¹High angle strain (90°) drastically increases bond strength.

Note on Nomenclature: The prompt refers to "pyrrol-1-one". In IUPAC nomenclature for the fused [3.3.0] system, the nitrogen is at position 3 and the carbonyl at position 2 (3-azabicyclo[3.3.0]octan-2-one). The data above applies to this standard


-lactam isomer.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols distinguish between "free" (monomeric) and "associated" (H-bonded) lactam species.

Protocol A: Solid State Analysis (KBr Pellet)

Use this for routine identification and fingerprinting.

  • Preparation: Grind 1–2 mg of Octahydrocyclopenta[c]pyrrol-1-one with 100 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.

  • Compression: Press the mixture at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background (pure KBr) and sample spectra (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for the broad O-H stretch of water (~3400 cm⁻¹). If present, re-dry KBr.

  • Expected Result: A strong, slightly broadened band at 1660–1680 cm⁻¹ (H-bonded carbonyl).

Protocol B: Solution State Analysis (Dilution Study)

Use this to assess intrinsic ring strain without H-bonding interference.

  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Avoid alcohols or amines.

  • Preparation: Prepare a 0.1 M stock solution. Serially dilute to 0.01 M and 0.001 M.

  • Cell Loading: Inject into a sealed liquid IR cell (CaF₂ or NaCl windows) with a 0.1–1.0 mm path length.

  • Acquisition: Subtract the pure solvent spectrum from the sample spectrum.[2]

  • Expected Result: As concentration decreases, the broad band at 1670 cm⁻¹ will diminish, and a sharp singlet at ~1692–1700 cm⁻¹ (free carbonyl) will emerge.

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for assigning the carbonyl band in fused lactam systems.

LactamAnalysis Start Unknown Lactam Spectrum CheckRegion Check 1650-1780 cm⁻¹ Region Start->CheckRegion HighFreq > 1730 cm⁻¹ CheckRegion->HighFreq MidFreq 1690 - 1710 cm⁻¹ CheckRegion->MidFreq LowFreq < 1670 cm⁻¹ CheckRegion->LowFreq Strain High Strain System (β-lactam or Trans-fused) HighFreq->Strain Gamma γ-Lactam (5-membered) (Monocyclic or Cis-fused) MidFreq->Gamma Delta δ-Lactam (6-membered) or H-Bonded Aggregate LowFreq->Delta Analyze Dilution Study (CHCl₃) Gamma->Analyze Confirm Fusion Effect ResultFree Shift to ~1692 cm⁻¹ Analyze->ResultFree Monomeric State ResultBonded Remains < 1670 cm⁻¹ Analyze->ResultBonded Strong H-Bonding or 6-ring Confirm CONFIRMED: Octahydrocyclopenta[c]pyrrol-1-one (Cis-fused 5,5-system) ResultFree->Confirm

Caption: Logic flow for distinguishing octahydrocyclopenta[c]pyrrol-1-one from strained or larger-ring analogs based on carbonyl frequency shifts.

References

  • Nishino, H., et al. (1991). Manganese(III)-Mediated Oxidative Radical Cyclization 2. Reaction of 1,1,w,w-Tetraarylsubstituted Terminal Alkadienes with Malonamide or Acetoacetamide. Bulletin of the Chemical Society of Japan. (Identifies C=O stretch of 3-azabicyclo[3.3.0]octan-2-one derivative at 1692 cm⁻¹ in CHCl₃).

  • NIST Chemistry WebBook.2-Pyrrolidinone. National Institute of Standards and Technology. (Standard reference for monocyclic

    
    -lactam IR spectra). 
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text on ring strain effects on carbonyl absorption frequencies).
  • BenchChem. Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. (Comparative data for 5-membered lactam baselines).

Sources

Technical Comparison Guide: Octahydrocyclopenta[c]pyrrol-1-one vs. 2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 2-Pyrrolidone (monocyclic gamma-lactam) with Octahydrocyclopenta[c]pyrrol-1-one (bicyclic gamma-lactam, often referred to as 3-azabicyclo[3.3.0]octan-2-one).

While 2-pyrrolidone serves as a ubiquitous polar solvent and versatile intermediate, the octahydrocyclopenta[c]pyrrol-1-one scaffold offers unique conformational rigidity and lipophilicity critical for structure-based drug design (SBDD). This guide details the reactivity differences driven by the 5,5-fused ring system, specifically focusing on N-functionalization kinetics, hydrolytic stability, and reduction pathways used in the synthesis of pharmaceutical agents like Gliclazide and Telaprevir .

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the fusion of a cyclopentane ring to the lactam core. This fusion imparts specific steric and electronic constraints.

Structural Comparison Table
Feature2-PyrrolidoneOctahydrocyclopenta[c]pyrrol-1-one
Structure Monocyclic, Planar AmideBicyclic (5,5-fused), Cis-buckled
CAS 616-45-55444-14-4 (Generic for bicyclic lactam core)
Formula C₄H₇NOC₇H₁₁NO
MW 85.10 g/mol 125.17 g/mol
LogP (Est.) -0.71 (Hydrophilic)~1.15 (Lipophilic)
H-Bond Donors 1 (N-H)1 (N-H)
Steric Environment Unhindered, accessible facesHindered "concave" face; "convex" access only
Conformation Flexible envelopeRigid cis-fusion (V-shape)
Conformational Impact on Reactivity

The cis-fusion of the bicyclic system forces the molecule into a "cup" or V-shape.

  • 2-Pyrrolidone: The nitrogen lone pair can align perfectly for resonance, and the N-H is accessible from 360°.

  • Bicyclic Lactam: The cis-hydrogens at the bridgehead (H-3a, H-6a) create a "concave" face that is sterically blocked. Reagents must approach from the "convex" (exo) face. This reduces reaction rates for bulky electrophiles during N-alkylation.

StructureComparison cluster_impact Impact on Drug Design Pyrrolidone 2-Pyrrolidone (Planar, Flexible) Sterics Steric Access Pyrrolidone->Sterics High (Unhindered) Lipophilicity Lipophilicity (LogP) Pyrrolidone->Lipophilicity Low (-0.71) Bicyclic Octahydrocyclopenta[c]pyrrol-1-one (Rigid, Cis-Fused) Bicyclic->Sterics Low (Convex Face Only) Bicyclic->Lipophilicity High (~1.15) Binding Target Binding Affinity Bicyclic->Binding Entropy Benefit (Pre-organized) Selectivity Isoform Selectivity Bicyclic->Selectivity Shape Complementarity

Figure 1: Structural divergence and its impact on physicochemical properties and drug design utility.

Reactivity Profile Comparison

N-Functionalization (Alkylation/Arylation)

This is the primary reaction for incorporating these scaffolds into drug molecules (e.g., sulfonylureas).

  • 2-Pyrrolidone:

    • Acidity: pKa ~24 (DMSO). Easily deprotonated by NaH or KOtBu.

    • Kinetics: Fast reaction with alkyl halides. High yields in polar aprotic solvents (DMF, DMSO).

    • Mechanism: SN2 attack by the lactam anion.

  • Octahydrocyclopenta[c]pyrrol-1-one:

    • Acidity: Comparable pKa (~24-25), but slightly higher due to the inductive electron-donating effect of the fused cyclopentane ring, which destabilizes the N-anion slightly.

    • Kinetics: Slower . The bridgehead protons and the buckled ring system create steric drag.

    • Solvent Effects: Due to higher lipophilicity, reactions can often be run in less polar solvents (e.g., THF/Toluene) using phase transfer catalysis, which is harder with the highly water-soluble 2-pyrrolidone.

Carbonyl Reactivity (Reduction & Hydrolysis)
  • Hydrolysis (Ring Opening):

    • 2-Pyrrolidone: Susceptible to acid/base hydrolysis to form GABA (gamma-aminobutyric acid). Equilibrium favors the lactam at high temperatures.

    • Bicyclic Lactam: Significantly more stable toward hydrolysis. The lipophilic cage repels water, and the rigid conformation disfavors the transition state required for ring opening (relief of ring strain is less of a driver in the stable cis-5,5 system compared to strained beta-lactams).

  • Reduction (to Amines):

    • Both lactams can be reduced to their corresponding cyclic amines (pyrrolidine vs. octahydrocyclopenta[c]pyrrole) using LiAlH₄ or Borane-THF.

    • Critical Note: The bicyclic amine product is a key intermediate for Gliclazide (antidiabetic).[1] The reduction of the bicyclic lactam requires strict anhydrous conditions to prevent ring opening side reactions, although the bicyclic core is robust.

Experimental Protocols

Protocol A: N-Alkylation (Comparative Standard)

Objective: Attach a benzyl group to the lactam nitrogen.

Reagents:

  • Substrate (1.0 eq): 2-Pyrrolidone OR Octahydrocyclopenta[c]pyrrol-1-one

  • Base: NaH (60% dispersion, 1.2 eq)

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add the lactam substrate dropwise (dissolved in minimal DMF if solid).

    • Observation: 2-Pyrrolidone reacts vigorously (H₂ evolution). The bicyclic lactam reacts slower; allow 30 mins extra for complete deprotonation.

  • Alkylation: Add Benzyl Bromide dropwise at 0°C. Warm to Room Temperature (RT).

  • Monitoring: Stir at RT.

    • 2-Pyrrolidone:[2][3] Complete in ~1-2 hours.

    • Bicyclic Lactam: May require 4-6 hours or mild heating (40°C) due to steric hindrance.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (for bicyclic) or DCM (for pyrrolidone). Wash with water/brine. Dry over MgSO₄.

Protocol B: Reduction to Bicyclic Amine (Gliclazide Precursor)

Objective: Reduce the carbonyl to methylene to generate the secondary amine.

Reagents:

  • Substrate: Octahydrocyclopenta[c]pyrrol-1-one (1.0 eq)

  • Reductant: LiAlH₄ (2.5 eq) or BH₃·THF

  • Solvent: Anhydrous THF

Workflow:

  • Charge: Place LiAlH₄ pellets in dry THF under Argon. Cool to 0°C.

  • Addition: Add the bicyclic lactam (dissolved in THF) slowly to control exotherm.

  • Reflux: Heat to reflux for 6–12 hours. (The bicyclic ring is stable to reflux).

  • Fieser Quench: Cool to 0°C. Add H₂O (x mL), 15% NaOH (x mL), H₂O (3x mL) sequentially based on LiAlH₄ mass.

  • Isolation: Filter the granular precipitate. Concentrate filtrate to obtain Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0).

Mechanistic Visualization (DOT)

The following diagram illustrates the divergent reactivity pathways, highlighting the steric influence on the bicyclic system.

ReactivityPathways Substrate Lactam Substrate Anion_Mono N-Anion (Planar) Accessible Substrate->Anion_Mono If 2-Pyrrolidone Anion_Bi N-Anion (Buckled) Sterically Shielded Substrate->Anion_Bi If Bicyclic Base Base (NaH) Electrophile R-X (Alkyl Halide) TS_Fast Transition State (Low Energy Barrier) Anion_Mono->TS_Fast + Electrophile TS_Slow Transition State (Steric Clash) Anion_Bi->TS_Slow + Electrophile Prod_Mono N-Substituted 2-Pyrrolidone TS_Fast->Prod_Mono Fast Kinetics Prod_Bi N-Substituted Bicyclic Lactam TS_Slow->Prod_Bi Slow Kinetics (Requires Heat/Time) Factor Steric Hindrance (Bridgehead Protons) Factor->TS_Slow

Figure 2: Mechanistic pathway comparing N-alkylation kinetics. The bicyclic scaffold introduces a steric energy barrier not present in the monocyclic analog.

References

  • Synthesis of Gliclazide Intermediates

    • Title: Preparation method of octahydrocyclopenta[c]pyrrole.[4][5][1][6]

    • Source: CN Patent 103601666A (and rel
    • Context: Describes the reduction of the imide/lactam to the amine for sulfonylurea synthesis.
    • URL:

  • Bicyclic Lactam Reactivity & Scaffolds

    • Title: Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines.[7]

    • Source: Journal of Medicinal Chemistry (2011).[7]

    • Context: Discusses the use of the [3.3.
    • URL:

  • General Pyrrolidone Reactivity

    • Title: 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity.
    • Source: SciSpace / Scientific Reports.
    • Context: Baseline data for monocyclic lactam reactivity (acidity, alkylation r
    • URL:

  • Chemical Properties Database

    • Title: Octahydrocyclopenta[c]pyrrole (Compound Summary).[4][1][6][8][9]

    • Source: PubChem.[8]

    • Context: Physicochemical data (LogP, H-bond counts) for the bicyclic amine core.
    • URL:

Sources

Conformational Analysis of 3-azabicyclo[3.3.0]octan-2-one vs 3-azabicyclo[3.2.0]heptan-2-one: A Guide for Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from flat, sp²-rich aromatic rings toward sp³-rich, three-dimensional architectures, bicyclic γ-lactams have emerged as critical scaffolds. Fusing a pyrrolidin-2-one (γ-lactam) ring to a carbocycle restricts its conformational flexibility, locking the exit vectors of attached pharmacophores and improving metabolic stability.

This guide provides an objective, data-driven comparison of two highly valuable bicyclic lactams: 3-azabicyclo[3.3.0]octan-2-one (a 5-5 fused system) and 3-azabicyclo[3.2.0]heptan-2-one (a 5-4 fused system). By analyzing their ring strain, conformational mechanics, and synthetic pathways, researchers can make informed decisions when selecting bioisosteres for peptidomimetics or CNS-active agents.

Structural & Conformational Mechanics

The fundamental difference between these two scaffolds lies in the size of the fused carbocycle, which dictates the overall ring strain and the stereochemical viability of the bridgehead fusion.

The[3.3.0] System: 3-azabicyclo[3.3.0]octan-2-one

This 5-5 fused system consists of a cyclopentane ring fused to a γ-lactam.

  • Stereochemical Fusion: The cis-fused isomer is thermodynamically favored. In this configuration, the molecule adopts a pronounced "V-shaped" or folded conformation. This folding minimizes eclipsing interactions between the hydrogens on the adjacent rings.

  • Conformational Flexibility: The cyclopentane ring typically adopts an envelope or half-chair conformation, imparting a degree of flexibility. While the trans-fused isomer is synthetically accessible, it carries a significant strain penalty (~6–8 kcal/mol) and forces the molecule into a rigid, linear geometry that is prone to epimerization under basic conditions. This scaffold is frequently utilized to mimic the extended conformation of glutamate, as seen in [1].

The[3.2.0] System: 3-azabicyclo[3.2.0]heptan-2-one

This 5-4 fused system pairs the γ-lactam with a highly strained cyclobutane ring.

  • Stereochemical Fusion: The cis-fusion is observed exclusively . The internal bond angles of a cyclobutane ring (~90°) make it geometrically impossible to span a trans-fusion across a 5-membered ring without surpassing the threshold of chemical bond stability.

  • Conformational Flexibility: The Baeyer angle strain and torsional strain force the cyclobutane ring into a puckered conformation, which in turn restricts the attached lactam into a rigid envelope. This extreme rigidity makes the [3.2.0] system an exceptional for proline or piperidine, effectively lowering polar surface area (PSA) while locking spatial vectors [2].

ConformationalLogic Root Bicyclic u03B3-Lactam Scaffolds B330 3-azabicyclo[3.3.0]octan-2-one (5-5 Fused System) Root->B330 B320 3-azabicyclo[3.2.0]heptan-2-one (5-4 Fused System) Root->B320 Cis330 cis-Fusion Favored V-Shaped Envelope B330->Cis330 Trans330 trans-Fusion Possible Highly Strained (~6 kcal/mol) B330->Trans330 Cis320 cis-Fusion Exclusive Rigid, Puckered Cyclobutane B320->Cis320 Trans320 trans-Fusion Prohibited Extreme Angle Strain B320->Trans320

Conformational logic tree for bicyclic γ-lactam scaffolds.

Quantitative Data Comparison

The physical properties of these scaffolds dictate their behavior in biological systems. The table below summarizes the key quantitative metrics driving their conformational profiles.

Property3-azabicyclo[3.3.0]octan-2-one3-azabicyclo[3.2.0]heptan-2-one
Ring System 5,5-fused bicyclic5,4-fused bicyclic
Preferred Fusion cis-fused (Highly favored)cis-fused (Exclusive)
Estimated Ring Strain ~6 - 8 kcal/mol~26 - 30 kcal/mol
Dominant Conformation V-shaped, dual envelopePuckered cyclobutane, rigid envelope
Amide Planarity Near planar (Standard lactam resonance)Slightly distorted (Due to bridgehead strain)
Primary Synthetic Route Anhydride desymmetrization / AminationPhotochemical [2+2] cycloaddition

Causality-Driven Experimental Protocols

To ensure scientific integrity, the synthesis of these scaffolds must rely on self-validating protocols. The methodologies below detail the mechanistic causality behind each step.

Protocol A: Synthesis of the [3.3.0] Scaffold via Anhydride Desymmetrization

This approach leverages thermodynamic stability to lock in the cis-stereochemistry.

  • Imide Formation:

    • Action: React cis-1,2-cyclopentanedicarboxylic anhydride with aqueous ammonia (or a primary amine). Heat the mixture to reflux in toluene equipped with a Dean-Stark trap.

    • Causality: The initial nucleophilic acyl substitution opens the anhydride to form an amic acid. Heating drives dehydration (water is physically removed via the Dean-Stark trap) to close the ring, yielding the thermodynamically stable cis-fused imide.

    • Self-Validation: Analyze the intermediate via IR spectroscopy. The appearance of characteristic symmetric and asymmetric imide C=O stretches at ~1770 and 1700 cm⁻¹ confirms ring closure.

  • Regioselective Reduction:

    • Action: Treat the imide with sodium borohydride (NaBH₄) in ethanol at 0 °C, followed by the careful dropwise addition of methanolic HCl.

    • Causality: NaBH₄ attacks one of the equivalent carbonyls to form a hydroxylactam. The acid catalyzes the elimination of water to form a highly reactive N-acyliminium ion, which is subsequently reduced by excess borohydride to the γ-lactam. Strict temperature control prevents over-reduction to the fully saturated octahydrocyclopenta[c]pyrrole.

    • Self-Validation: ¹H-NMR will show the appearance of a new CH₂ multiplet adjacent to the nitrogen (~δ 3.2 ppm) and the retention of exactly one carbonyl signal in the ¹³C-NMR spectrum (~δ 175 ppm).

Protocol B: Synthesis of the [3.2.0] Scaffold via [2+2] Photocycloaddition

Because thermal [2+2] cycloadditions are symmetry-forbidden (supra-supra) according to Woodward-Hoffmann rules, photochemical excitation is mandatory.

  • Substrate Preparation:

    • Action: Synthesize an N-allyl enamine or a diallylamine precursor.

    • Causality: The nitrogen tether acts as a critical conformational lock. It brings the two reacting π-systems within the necessary van der Waals radii, increasing the effective molarity and ensuring the cycloaddition occurs intramolecularly rather than forming intermolecular polymers.

  • Photochemical [2+2] Cycloaddition:

    • Action: Irradiate the precursor in a quartz vessel using a medium-pressure Hg lamp (or specific LEDs if using an Ir/Ru photocatalyst) in the presence of a triplet sensitizer (e.g., acetone).

    • Causality: UV irradiation excites the sensitizer to a singlet state, which undergoes intersystem crossing to a triplet state. Energy transfer to the alkene generates a diradical intermediate. This diradical readily closes to form the highly strained cyclobutane ring. Recent advancements in have made this process highly scalable [3, 4].

    • Self-Validation: Analyze the crude mixture via ¹H-NMR. The complete disappearance of the vinylic protons (δ 5.0–6.0 ppm) and the emergence of upfield, highly coupled cyclobutane protons (δ 1.5–2.5 ppm) confirms successful cyclization.

SyntheticWorkflow Start1 cis-1,2-Cyclopentane- dicarboxylic anhydride Step1A Amidation (NH3) & Imide Formation Start1->Step1A Step1B Regioselective Reduction Step1A->Step1B End1 [3.3.0] u03B3-Lactam Step1B->End1 Start2 N-Allyl Enamines / Diallylamines Step2A Photochemical Excitation (UV/Vis) Start2->Step2A Step2B [2+2] Photo- cycloaddition Step2A->Step2B End2 [3.2.0] u03B3-Lactam Step2B->End2

Step-by-step synthetic workflows for [3.3.0] and [3.2.0] bicyclic lactams.

Conclusion & Application Strategy

When designing a drug candidate, the choice between these two scaffolds should be driven by the target binding pocket's spatial requirements:

  • Select the 3-azabicyclo[3.3.0]octan-2-one scaffold when you need to mimic an extended amino acid side chain (like glutamate) or a flexible peptide reverse-turn. Its V-shaped folding allows it to occupy deep, angled hydrophobic pockets without introducing excessive strain.

  • Select the 3-azabicyclo[3.2.0]heptan-2-one scaffold when rigidification is the primary goal. Its locked, puckered geometry makes it an ideal bioisostere for pyrrolidines and piperidines, drastically reducing the entropic penalty upon target binding while improving metabolic half-life.

References

  • Rational design and enantioselective synthesis of (1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acid - a novel inhibitor at human glutamate transporter subtypes 1, 2, and 3. Journal of Medicinal Chemistry.[Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Aqueous Amine-Tolerant[2+2] Photocycloadditions of Unactivated Olefins. Journal of the American Chemical Society.[Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.[Link]

The Carbonyl Switch: Biological Activity Comparison of Lactam vs. Cyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Lactam (cyclic amide) and Cyclic Amine (saturated nitrogen heterocycle) scaffolds. In medicinal chemistry, the transition between these two structures—often termed the "carbonyl switch"—represents a fundamental alteration in physicochemical properties, altering the molecule from a planar, neutral hydrogen-bond acceptor to a tetrahedral, basic cation. This guide analyzes how this structural change dictates target binding mechanisms, metabolic fate, and permeability.

Physicochemical Divergence

The biological activity differences between these scaffolds stem directly from their electronic and conformational disparities.

FeatureLactam Scaffold (e.g., Pyrrolidinone)Cyclic Amine Scaffold (e.g., Pyrrolidine)
Electronic State Neutral at physiological pH. Resonance delocalization of the N-lone pair into the carbonyl renders the nitrogen non-basic.Cationic (mostly) at physiological pH. The nitrogen lone pair is available, making it a strong base (pKa ~9–11).
Geometry Planar (sp² character). The amide bond restricts rotation and enforces ring planarity (especially in

-lactams).
Tetrahedral (sp³ character). The ring adopts puckered conformations (envelope/twist) with rapid invertibility at the nitrogen.
H-Bonding Acceptor (C=O) and Donor (N-H, if unsubstituted). Strong directional H-bond capability.Donor (N-H⁺) and Acceptor (N:). Forms strong ionic salt bridges with anionic residues (Asp/Glu).
Lipophilicity Generally lower logP (more polar due to dipole).Generally higher logP (if deprotonated), but lower logD at pH 7.4 due to ionization.
Visualization: The Physicochemical Switch

PhysicochemicalSwitch cluster_lactam Lactam Scaffold cluster_amine Cyclic Amine Scaffold Lactam Lactam (Cyclic Amide) PropL1 Planar Geometry (Rigid) Lactam->PropL1 PropL2 Neutral (Non-basic) Lactam->PropL2 PropL3 H-Bond Acceptor (C=O) Lactam->PropL3 Amine Cyclic Amine (Reduced) Lactam->Amine Reduction (Removal of C=O) PropA1 Tetrahedral Geometry (Flexible) Amine->PropA1 PropA2 Cationic (Basic pKa ~10) Amine->PropA2 PropA3 Ionic Interaction (Salt Bridge) Amine->PropA3

Caption: Comparative mapping of physicochemical properties driven by the presence or absence of the carbonyl oxygen.

Biological Activity Profiles: The "Warhead" vs. The "Anchor"

The choice between a lactam and a cyclic amine is rarely arbitrary; it dictates the mechanism of action.

Scenario A: The Lactam as a "Warhead" (Covalent Inhibition)

In antibiotics, specifically


-lactams, the ring strain combined with the electron-withdrawing carbonyl makes the amide bond an electrophile.
  • Mechanism: The active site serine of Penicillin-Binding Proteins (PBPs) attacks the lactam carbonyl, opening the ring and covalently acylating the enzyme.

  • Effect of Reduction: Reducing the lactam to an azetidine (cyclic amine) removes the electrophilic carbonyl. The molecule loses all antibacterial activity because it cannot acylate the serine residue.

  • Data Point: Thiamazins (sulfur analogues of monobactams) lose activity when the planarity and carbonyl reactivity are compromised.

Scenario B: The Cyclic Amine as an "Anchor" (GPCRs & Transporters)

For targets like the Sigma-1 receptor, Dopamine transporters, or Opioid receptors, a basic nitrogen is critical.

  • Mechanism: The protonated nitrogen of the cyclic amine forms a salt bridge with a conserved Aspartate (Asp) or Glutamate (Glu) residue in the binding pocket.

  • Effect of Oxidation: Oxidizing a bioactive cyclic amine to a lactam neutralizes the nitrogen. The salt bridge is lost, typically resulting in a drastic loss of affinity (>100-fold reduction).

  • Exception: Racetams (e.g., Piracetam) use the lactam scaffold to modulate AMPA receptors allosterically, where neutral, dipolar interactions are preferred over ionic anchoring.

Comparative Data: Activity Shifts

The following table illustrates how changing the scaffold affects potency across different target classes.

Target ClassCompound PairScaffoldActivity MetricOutcome of "Switch"
Antibacterial (PBP) Penicillin G

-Lactam
MIC: <0.02 µg/mLActive (Acylating agent)
Reduced PenicillinCyclic AmineMIC: >100 µg/mLInactive (Cannot acylate)
Sigma-1 Receptor HaloperidolPiperidine (Amine)

: ~1 nM
High Affinity (Salt bridge)
Haloperidol-LactamPiperidone (Lactam)

: >1000 nM
Low Affinity (Loss of charge)
Nootropic (AMPA) PiracetamPyrrolidinone (Lactam)

: ~100 µM
Modulator (Allosteric)
Reduced PiracetamPyrrolidine (Amine)Inactive/ToxicLoss of Specificity

Metabolic Stability & Toxicology

The scaffolds differ significantly in their metabolic liabilities, necessitating different optimization strategies.

Lactam Liability: Hydrolysis
  • Enzymes: Amidases, Peptidases,

    
    -Lactamases.
    
  • Mechanism: Nucleophilic attack on the carbonyl.

  • Risk: Rapid ring opening, leading to inactive amino-acid metabolites.

  • Mitigation: Steric hindrance (e.g.,

    
    -substitution) or N-alkylation to block enzyme approach.
    
Cyclic Amine Liability: Oxidation
  • Enzymes: Cytochrome P450 (CYP450), Monoamine Oxidases (MAO).

  • Mechanism:

    
    -Hydroxylation adjacent to the nitrogen, leading to ring opening or dealkylation.
    
  • Risk: Formation of reactive iminium intermediates (toxicity) or rapid clearance.

  • Mitigation: Fluorination at the

    
    -position or reducing lipophilicity to lower CYP affinity.
    
Visualization: Metabolic Fate Pathways

MetabolicFate cluster_metabolism Metabolic Divergence Lactam Lactam Scaffold Hydrolysis Hydrolysis (Amidases) Lactam->Hydrolysis Nucleophilic Attack Amine Cyclic Amine Scaffold Oxidation Oxidation (CYP450/MAO) Amine->Oxidation Alpha-Hydroxylation OpenAcid Ring Opening -> Amino Acid (Inactive/Excreted) Hydrolysis->OpenAcid Iminium Iminium Ion -> Ring Opening (Reactive/Toxic) Oxidation->Iminium

Caption: Distinct metabolic degradation pathways: Lactams undergo hydrolysis, while amines undergo oxidative activation.

Experimental Protocols

Synthesis: Selective Reduction of Lactam to Cyclic Amine

This protocol describes the conversion of a lactam to a cyclic amine using 9-BBN, which is preferred over LiAlH4 for its chemoselectivity (tolerates esters/nitriles).

Reagents:

  • Tertiary Lactam substrate[1]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5M in THF)

  • Ethanolamine (for workup)

  • Anhydrous THF[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the tertiary lactam (1.0 equiv) and dissolve in anhydrous THF.

  • Addition: Add 9-BBN solution (2.2 – 2.5 equiv) dropwise via syringe at 0°C.

  • Reflux: Warm to room temperature, then reflux at 65°C for 2-4 hours.

    • Validation: Monitor by IR spectroscopy. Disappearance of the strong C=O stretch (1650-1690 cm⁻¹) confirms reaction progress.

  • Quench: Cool to 0°C. Add ethanolamine (equal molar amount to 9-BBN) to precipitate the boron byproduct. Stir for 1 hour.

  • Isolation: Filter the white precipitate. Concentrate the filtrate. Dissolve residue in ether, wash with brine, dry over MgSO4, and concentrate to yield the cyclic amine.

Assay: Microsomal Stability Comparison

To determine the metabolic liability of the scaffold.

Protocol:

  • Preparation: Prepare 1 µM test compound (Lactam vs. Amine) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Lactams are generally stable in microsomes (unless specific amidases are present), while cyclic amines often show rapid clearance if lipophilic.

Strategic Selection Guide

When to use which scaffold?

  • Use Lactam if:

    • You are designing a peptidomimetic (mimicking a peptide bond).

    • The target requires a covalent interaction (e.g., Serine proteases, PBPs).

    • You need to reduce basicity to improve membrane permeability (lower polar surface area contribution than ionized amine).

    • You are targeting allosteric sites (e.g., Racetams).[2]

  • Use Cyclic Amine if:

    • The target active site contains an Aspartate/Glutamate residue (requires salt bridge).

    • You need to increase solubility (via protonation).

    • You are targeting GPCRs (Dopamine, Serotonin, Opioid) or Ion Channels.

References

  • Heteroatom-activated beta-lactam antibiotics: considerations of differences in the biological activity. PubMed. Link

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters. Link

  • Piracetam Defines a New Binding Site for Allosteric Modulators of AMPA Receptors. Journal of Medicinal Chemistry.[2] Link

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity. Frontiers in Microbiology. Link

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry - A European Journal. Link

Sources

Validating enantiomeric excess of chiral octahydrocyclopenta[c]pyrrol-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of enantiomeric excess (ee) for octahydrocyclopenta[c]pyrrol-1-one , a critical 5,5-fused bicyclic lactam scaffold used in the synthesis of pharmaceutical agents (e.g., conformationally restricted proline analogs, kinase inhibitors).

This guide prioritizes Chiral HPLC as the primary validation tool due to the lactam's polarity and UV absorbance, while evaluating Chiral GC and NMR as situational alternatives.

Core Directive: The Challenge of the 5,5-Fused System

The target molecule, octahydrocyclopenta[c]pyrrol-1-one (also known as 3-azabicyclo[3.3.0]octan-2-one), possesses two bridgehead stereocenters. Due to the geometric constraints of two fused five-membered rings, the cis-fused diastereomer is thermodynamically favored and typically formed. However, validating the enantiomeric purity (e.g.,


 vs. 

) requires a method capable of distinguishing subtle spatial differences in a rigid, semi-polar scaffold.

The Validation Standard: A protocol is only considered "validated" if it is self-proving . You cannot rely solely on a single peak's retention time; you must prove that the absence of a second peak is due to high purity, not method insensitivity.

Strategic Decision Framework

Select the validation method based on the stage of development and required precision.

MethodSelection Start Start: Sample State Crude Crude Reaction Mix (High Impurities) Start->Crude Isolated Isolated Solid (>95% Chem Purity) Start->Isolated MethodB Method B: Chiral GC (Beta-DEX Column) High Throughput Crude->MethodB Volatile? MethodC Method C: 1H-NMR + CSA (Eu(hfc)3) Quick Check Crude->MethodC Non-Volatile Decision1 Is the ee expected to be >98%? Isolated->Decision1 MethodA Method A: Chiral HPLC (Amylose/Cellulose CSP) GOLD STANDARD Decision1->MethodA Yes (Validation) Decision1->MethodC No (Screening) MethodC->MethodA Confirm Final Result

Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method based on sample purity and validation requirements.

Method A: Chiral HPLC (The Gold Standard)

Context: Bicyclic lactams are polar and possess a chromophore (amide bond,


 nm), making them ideal for HPLC with UV detection. This is the required method for IND-enabling data.
Column Selection Strategy

The rigid bicyclic structure resolves best on Polysaccharide-based Chiral Stationary Phases (CSPs) . The "coated" phases are preferred over "immobilized" for this specific lactam due to higher supramolecular recognition capabilities.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Mechanism:[1][2] The helical amylose backbone creates inclusion pockets that discriminate the "folded" shape of the cis-fused lactam.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[3]

Mobile Phase Optimization

Avoid standard Reverse Phase (Water/MeOH) initially. The lactam's solubility and the CSP's recognition mechanisms favor Normal Phase or Polar Organic Mode .

  • Normal Phase (NP): n-Hexane : Isopropanol (90:10).

    • Why: Hexane forces the polar lactam into the polar grooves of the amylose selector.

  • Polar Organic Mode (POM): 100% Acetonitrile or MeOH/EtOH mixes.

    • Why: If solubility in hexane is poor, POM maintains hydrogen bonding interactions essential for chiral recognition.

Self-Validating Protocol (Step-by-Step)

This protocol ensures the data is defensible.

  • Racemate Generation (Mandatory):

    • Mix equal molar amounts of the target enantiomer and its antipode (if available).

    • Alternative: If the antipode is unavailable, intentionally racemize a small aliquot of your product using a base (e.g., NaOEt in EtOH) and heat.

  • Method Development:

    • Inject the Racemate . Adjust %IPA (5% to 20%) until baseline resolution (

      
      ) is achieved.
      
    • Success Criterion: Two distinct peaks with area ratio ~50:50.

  • Sample Injection:

    • Inject the isolated chiral sample. Record retention time (

      
      ).
      
  • Spiking Experiment (The Proof):

    • Spike the chiral sample with the Racemate (approx. 20% spike).

    • Result: The major peak must increase in height, and the minor peak (impurity) must appear/increase at the exact

      
       established in Step 2.
      
    • Failure Mode: If the spike results in a shoulder or a new third peak, the method is not specific; switch columns.

Method B: Chiral GC (The Volatile Alternative)

Context: If the lactam lacks UV-active impurities or if high throughput is needed (e.g., screening 100 reactions), GC is superior.

  • Column:

    
    -Cyclodextrin derivatives  (e.g., Rt- 
    
    
    
    DEXsa or Chiraldex B-DM).
  • Carrier Gas: Helium (constant flow 1.5 mL/min).

  • Temperature Program: Isothermal hold is often better for enantiomers than gradients. Try

    
     hold.
    
  • Limitation: The lactam N-H can cause tailing.

    • Fix: Derivatize with Trifluoroacetic Anhydride (TFAA) to form the N-COCF

      
       derivative. This increases volatility and improves peak shape.
      

Method C: 1H-NMR with Chiral Shift Reagents

Context: Useful for "in-process" checks when no HPLC method exists yet.

  • Reagent: Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Mechanism: The Europium coordinates to the lactam carbonyl oxygen, spreading the chemical shifts of the adjacent bridgehead protons.

  • Protocol:

    • Dissolve 10 mg sample in 0.6 mL CDCl

      
      .
      
    • Add 0.2 eq of Eu(hfc)

      
      .
      
    • Monitor the bridgehead proton (approx 3.5 - 4.0 ppm).

    • Titrate more Eu(hfc)

      
       until the single peak splits into two (diastereomeric complexes).
      
  • Calculation: Integration of Split Peak A vs. Split Peak B.

Comparative Analysis Summary

FeatureMethod A: Chiral HPLCMethod B: Chiral GCMethod C: NMR (CSA)
Precision High (

error)
High (

error)
Low (

error)
Limit of Detection High (UV 210 nm)High (FID)Low (requires mg scale)
Throughput 15-30 min/run10-20 min/run5 min/sample
Development Time Moderate (1-2 days)Moderate (1-2 days)Fast (1 hour)
Suitability Final QC / Validation IPC / High Volatility Rough Screening

The Self-Validating Workflow (Visualization)

This diagram illustrates the logical flow required to claim "Validated ee".

ValidationFlow Racemate 1. Generate Racemate (Synthesis or Mix) Dev 2. Develop Separation (Rs > 1.5) Racemate->Dev Sample 3. Inject Sample (Single Peak observed) Dev->Sample Spike 4. Spike Sample with Racemate Sample->Spike Check Check Peak Profile Spike->Check Pass PASS: Minor peak appears at exact Rt Check->Pass Clean Separation Fail FAIL: Shoulder or New Peak Check->Fail Co-elution/Drift Fail->Dev Change Column/Mobile Phase

Figure 2: The "Self-Validating" experimental loop. A method is only valid if it can resolve the racemate spike within the sample matrix.

References

  • Separ

    
    -Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases . ResearchGate.
    [Link]
    
  • Enantiomeric Resolution and Absolute Configur

    
    -Lactam . MDPI Molecules.
    [Link]
    
  • Chiral HPLC Column Selection and Method Development Guide . Bioanalysis Zone / Sigma-Aldrich. [Link]

  • Synthesis of 3-Azabicyclo[3.3.0]octane Framework . Chemical and Pharmaceutical Bulletin. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.